Product packaging for 4-(Trifluoromethyl)pyrimidine(Cat. No.:CAS No. 136547-16-5)

4-(Trifluoromethyl)pyrimidine

Cat. No.: B162611
CAS No.: 136547-16-5
M. Wt: 148.09 g/mol
InChI Key: BKDUWMJFLCNPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)pyrimidine is a high-value heterocyclic building block gaining significant attention in medicinal chemistry and agrochemical research. Its core structure combines a pyrimidine ring—a fundamental component of nucleic acids—with a trifluoromethyl group, which often enhances a compound's metabolic stability, lipophilicity, and binding affinity . This combination makes it a privileged scaffold for developing new bioactive molecules. Research indicates that novel trifluoromethyl pyrimidine derivatives exhibit promising antiviral and antifungal activities . Studies are focused on synthesizing and evaluating these derivatives against various pathogens, showing their potential as leads for new therapeutic agents . Furthermore, this chemotype is being extensively investigated in oncology research . Designed trifluoromethyl-substituted pyrimidine derivatives have demonstrated potent antitumor activity, with mechanisms of action that include inducing apoptosis and arresting the cell cycle . The presence of the trifluoromethyl group on the pyrimidine ring is a key structural feature in many patented compounds undergoing clinical trials for various diseases . This compound serves as a critical starting material for the synthesis of more complex, target-specific molecules. It is ideal for researchers developing caspase inhibitors, antiplasmodial agents, and novel anticancer treatments . Provided for Research Use Only, this product is intended for laboratory research applications and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F3N2 B162611 4-(Trifluoromethyl)pyrimidine CAS No. 136547-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDUWMJFLCNPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567853
Record name 4-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136547-16-5
Record name 4-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-(Trifluoromethyl)pyrimidine serves as a critical building block in the synthesis of a wide array of biologically active molecules. Its unique properties, conferred by the trifluoromethyl group, make it a sought-after scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and its application in modulating key signaling pathways.

Core Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
CAS Number 136547-16-5[1][2]
Molecular Formula C₅H₃F₃N₂[2]
Molecular Weight 148.09 g/mol [2]
Boiling Point 137.9°C at 760 mmHg[1]
Density 1.353 g/cm³[1]
Flash Point 37.2°C[1]
Refractive Index 1.415[1]
LogP 1.49540[1]
Vapor Pressure 8.58 mmHg at 25°C[1]

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyrimidine derivatives is a cornerstone of medicinal chemistry, often leading to compounds with enhanced biological activity.[3] Below are detailed methodologies for key synthetic transformations involving the trifluoromethylpyrimidine core.

General Synthesis of Trifluoromethyl Pyrimidine Derivatives

A common strategy for the synthesis of trifluoromethyl pyrimidine derivatives involves the cyclocondensation of a trifluoromethyl-containing building block. One such approach starts from ethyl trifluoroacetoacetate.[4] The general workflow for the synthesis of a series of trifluoromethyl pyrimidine derivatives can be conceptualized as a multi-step process involving ring closure, chlorination, and subsequent substitution reactions.[4]

cluster_synthesis General Synthetic Workflow Start Ethyl Trifluoroacetoacetate RingClosure Ring Closure Start->RingClosure Chlorination Chlorination RingClosure->Chlorination Substitution Substitution Chlorination->Substitution End Trifluoromethyl Pyrimidine Derivatives Substitution->End

Caption: A generalized workflow for the synthesis of trifluoromethyl pyrimidine derivatives.

Experimental Protocol: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

This method provides a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives, avoiding regioselectivity issues often encountered with direct trifluoromethylation.[3]

Materials:

  • Aryl enaminone (0.5 mmol)

  • Sodium triflinate (CF₃SO₂Na)

  • Aryl amidine hydrochloride

Procedure:

  • A mixture of the aryl enaminone (0.5 mmol), sodium triflinate, and aryl amidine hydrochloride is prepared.

  • The reaction is carried out in a suitable solvent and heated.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the desired 5-trifluoromethyl pyrimidine derivative.

Experimental Protocol: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

The Biginelli reaction is a classic multi-component reaction for synthesizing dihydropyrimidines. By utilizing ethyl trifluoroacetoacetate, 4-trifluoromethyl substituted dihydropyrimidin-2(1H)-ones can be efficiently prepared.[3]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl trifluoroacetoacetate (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Ethanol (10 mL)

  • Catalytic amount of hydrochloric acid

Procedure:

  • A mixture of the aldehyde, ethyl trifluoroacetoacetate, and urea or thiourea is heated in ethanol with a catalytic amount of hydrochloric acid at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled in an ice bath.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Role in Drug Discovery and Signaling Pathways

The incorporation of a trifluoromethyl group into a pyrimidine scaffold is a key strategy in medicinal chemistry.[3] This substitution can enhance potency, selectivity, and metabolic stability of drug candidates.[3] Trifluoromethylpyrimidines have shown significant promise as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[3]

Kinase Inhibition Signaling Pathway

Trifluoromethylpyrimidine-based compounds have demonstrated potent inhibitory activity against several kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2).[3] The general mechanism of action involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.

cluster_pathway Kinase Inhibition by a Trifluoromethylpyrimidine Derivative Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor ADP ADP Receptor->ADP Substrate Downstream Substrate Receptor->Substrate Phosphorylation Inhibitor This compound -based Inhibitor Inhibitor->Receptor Blocked Blocked ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound-based inhibitor.

The trifluoromethylpyrimidine scaffold is a versatile and valuable tool in modern drug discovery. Its unique electronic properties contribute to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[5] As research continues, the application of this compound and its derivatives is expected to expand, leading to the development of new and more effective therapeutic agents for a wide range of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)pyrimidine. The strategic incorporation of the trifluoromethyl group into the pyrimidine ring system imparts unique electronic properties that are of significant interest in medicinal chemistry and drug design. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a critical biological pathway associated with trifluoromethylpyrimidine derivatives.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The available data is summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₃F₃N₂N/A
Molecular Weight 148.09 g/mol [1]
Boiling Point 137.9 °C at 760 mmHg[2]
Density 1.353 g/cm³[2]
LogP 1.49540[2]
Vapour Pressure 8.58 mmHg at 25°C[2]
Melting Point Not available[2]
pKa Not availableN/A
Water Solubility Not available[2]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound and its derivatives. Below are methodologies cited in the literature for key experimental procedures.

Synthesis of Trifluoromethylpyrimidine Derivatives

A common route for the synthesis of trifluoromethylpyrimidine derivatives involves the cyclocondensation of a trifluoromethyl-containing precursor with an appropriate amidine or related compound.

General Procedure for the Synthesis of 2-Substituted-4-(trifluoromethyl)pyrimidines:

  • Reaction Setup: To a solution of a suitable amidine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq).

  • Addition of Precursor: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at reflux (approximately 80°C) for 12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-(trifluoromethyl)pyrimidine derivative.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the chemical structure of this compound and its derivatives.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the molecular weight and fragmentation pattern of volatile trifluoromethylpyrimidine derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 50°C), ramp to a final temperature (e.g., 280°C) at a defined rate (e.g., 10°C/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 40-500 amu).

High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of this compound and its derivatives.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: A suitable gradient from a low to a high percentage of Solvent B over a defined time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Biological Activity and Signaling Pathway Visualization

Derivatives of trifluoromethylpyrimidine have been investigated for a range of biological activities, including their potential as herbicides. A key mechanism of action for some of these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.

The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis. The inhibition of DHODH disrupts this pathway, leading to a depletion of pyrimidines and subsequent cell cycle arrest and inhibition of proliferation.

Below is a diagram of the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH and the point of inhibition by trifluoromethylpyrimidine-based inhibitors.

Caption: De novo pyrimidine biosynthesis pathway and inhibition by this compound derivatives.

The following is a generalized workflow for the synthesis and characterization of trifluoromethylpyrimidine derivatives.

Experimental_Workflow Start Starting Materials (Amidine, CF₃-precursor) Synthesis Chemical Synthesis (Cyclocondensation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Characterization->NMR Structure Elucidation MS Mass Spectrometry (GC-MS) Characterization->MS Molecular Weight Purity Purity Assessment (HPLC) Characterization->Purity Purity Check Final Pure this compound Derivative Purity->Final

Caption: General experimental workflow for trifluoromethylpyrimidine derivatives.

References

A Technical Deep Dive into the Biological Activities of Novel Trifluoromethylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, forming the core of numerous bioactive molecules. The strategic incorporation of a trifluoromethyl (CF₃) group onto this heterocyclic ring system has emerged as a powerful strategy to enhance the biological efficacy and pharmacokinetic properties of these compounds. The unique electronic properties of the CF₃ group, including its high electronegativity and lipophilicity, can significantly influence molecular interactions with biological targets, leading to potent and selective therapeutic and crop protection agents. This technical guide provides an in-depth analysis of the biological activities of recently developed novel trifluoromethylpyrimidine compounds, with a focus on their anticancer, antifungal, and insecticidal properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this promising area.

I. Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research has focused on the development of trifluoromethylpyrimidine derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2]

Quantitative Data Summary: Anticancer Activity

The in vitro anticancer activity of novel trifluoromethylpyrimidine compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized below.

Compound IDTarget Cell LineIC₅₀ (µM)Target KinaseKinase IC₅₀ (µM)Reference
9u A549 (Lung Carcinoma)0.35EGFR0.091[2][3]
MCF-7 (Breast Cancer)3.24[2][3]
PC-3 (Prostate Cancer)5.12[2][3]
3b C32 (Amelanotic Melanoma)24.4--[4]
A375 (Melanoma)25.4--[4]
5l PC3 (Prostate Cancer)Inhibition Rate: 54.94% at 5 µg/ml--[5]
5n PC3 (Prostate Cancer)Inhibition Rate: 51.71% at 5 µg/ml--[5]
5o PC3 (Prostate Cancer)Inhibition Rate: 50.52% at 5 µg/ml--[5]
5r PC3 (Prostate Cancer)Inhibition Rate: 55.32% at 5 µg/ml--[5]
5v PC3 (Prostate Cancer)Inhibition Rate: 64.20% at 5 µg/ml--[5]
Experimental Protocols: Anticancer Activity Assessment

1. MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6][7]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The trifluoromethylpyrimidine compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to the desired concentrations. The final DMSO concentration should not exceed 0.5%. Cells are treated with various concentrations of the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.[3]

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzyme Solution: Recombinant human EGFR kinase domain is diluted in kinase buffer.

    • Substrate/ATP Solution: A biotinylated peptide substrate and ATP are prepared in kinase buffer.

    • Compound Dilution: Test compounds are serially diluted in DMSO and then in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add the diluted test compound to the wells.

    • Add the EGFR enzyme solution and incubate for 15 minutes.

    • Initiate the kinase reaction by adding the substrate/ATP solution and incubate for 60 minutes.

    • Stop the reaction by adding a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes, protected from light.

  • Data Acquisition: The plate is read on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The data is normalized using controls, and the IC₅₀ value is determined by plotting the normalized activity against the compound concentration.

Signaling Pathway Visualization

The following diagram illustrates the simplified EGFR signaling pathway and the inhibitory action of novel trifluoromethylpyrimidine compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Trifluoromethylpyrimidine Compound Inhibitor->EGFR

Caption: EGFR signaling pathway and inhibition.

II. Antifungal and Insecticidal Activities: Agrochemical Potential

Trifluoromethylpyrimidine derivatives have also demonstrated significant potential as active ingredients in agrochemicals, exhibiting both antifungal and insecticidal properties.[5][8]

Quantitative Data Summary: Antifungal and Insecticidal Activity

The efficacy of these compounds against various fungal pathogens and insect pests is presented below.

Antifungal Activity (Inhibition Rate at 50 µg/mL) [5][8]

Compound IDB. cinereaS. sclerotiorumB. dothideaPhomopsis sp.C. gloeosporioidesP. oryzae
5b 96.76%-----
5j 96.84%-----
5l 100%-----
5v -82.73%----
Tebuconazole (Control) 96.45%83.34%----

Insecticidal Activity (Mortality Rate at 500 µg/mL) [5][8]

Compound IDMythimna separataSpodoptera frugiperda
Various Synthesized Compounds Moderate ActivityModerate Activity
Chlorantraniliprole (Control) Higher ActivityHigher Activity
Experimental Protocols: Agrochemical Activity Assessment

1. In Vitro Antifungal Activity Assay (Poison Plate Technique) [5][9]

  • Compound Preparation: The test compounds are dissolved in DMSO to a specific concentration.

  • Medium Preparation: The compound solution is mixed with potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).

  • Inoculation: A mycelial disc (approximately 5 mm in diameter) of the test fungus (e.g., Botrytis cinerea) is placed in the center of the PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured.

  • Data Analysis: The percentage of inhibition is calculated relative to a control plate containing only DMSO.

2. Insecticidal Activity Assay

  • Compound Application: The test compounds are typically dissolved in a suitable solvent and applied to the diet or foliage provided to the insects.

  • Insect Exposure: A specific number of insects (e.g., larvae of Mythimna separata) are placed in a container with the treated diet or foliage.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, light cycle).

  • Data Collection: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The mortality rate is calculated and corrected for any mortality in the control group (treated with solvent only).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening the biological activity of novel trifluoromethylpyrimidine compounds.

Screening_Workflow Start Synthesis of Novel Trifluoromethylpyrimidine Compounds Primary_Screening Primary Screening Start->Primary_Screening Anticancer Anticancer Activity (e.g., MTT Assay) Primary_Screening->Anticancer Antifungal Antifungal Activity (e.g., Poison Plate) Primary_Screening->Antifungal Insecticidal Insecticidal Activity Primary_Screening->Insecticidal Hit_ID Hit Identification Anticancer->Hit_ID Antifungal->Hit_ID Insecticidal->Hit_ID Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Hit_ID->Dose_Response Active Compounds Mechanism Mechanism of Action Studies (e.g., Kinase Assays) Dose_Response->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Biological activity screening workflow.

III. Synthesis of Trifluoromethylpyrimidine Derivatives

The synthesis of these novel compounds often involves a multi-step process. A common approach for creating trifluoromethylpyrimidine derivatives bearing an amide moiety is a four-step reaction sequence starting from ethyl trifluoroacetoacetate.[10][11]

General Synthetic Protocol

A representative final step in the synthesis of N-substituted trifluoromethylpyrimidine amides is the coupling of a key amine intermediate with a carboxylic acid.[10][11]

  • Reagents and Conditions:

    • Key intermediate amine (e.g., a 4-amino-substituted trifluoromethylpyrimidine).

    • Aromatic or other carboxylic acid.

    • Coupling agent: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).

    • Catalyst: 4-Dimethylaminopyridine (DMAP).

    • Solvent: Dichloromethane (DCM).

    • Temperature: Room temperature (25°C).

    • Reaction Time: 8-10 hours.

  • Procedure:

    • The key amine intermediate, carboxylic acid, and DMAP are dissolved in DCM.

    • EDCI is added to the reaction mixture.

    • The reaction is stirred at room temperature for the specified time.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography.

Synthesis Workflow Visualization

The following diagram outlines the key steps in the synthesis of trifluoromethylpyrimidine amide derivatives.

Synthesis_Workflow Start Ethyl Trifluoroacetoacetate Step1 Step 1: Cyclization Start->Step1 Intermediate1 Pyrimidine Core Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 Chloro-pyrimidine Intermediate Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution Intermediate2->Step3 Intermediate3 Amine Intermediate Step3->Intermediate3 Step4 Step 4: Amide Coupling (EDCI, DMAP) Intermediate3->Step4 Final Target Trifluoromethyl- pyrimidine Amide Derivatives Step4->Final

Caption: General synthesis workflow.

Conclusion

Novel trifluoromethylpyrimidine compounds represent a highly versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, particularly as inhibitors of key signaling kinases like EGFR, underscores their potential in oncology drug discovery. Furthermore, their potent antifungal and moderate insecticidal activities highlight their applicability in the development of new agrochemicals. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new trifluoromethylpyrimidine derivatives with enhanced potency, selectivity, and favorable pharmacological profiles. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutics and crop protection agents.

References

Trifluoromethylated Pyrimidines: A Technical Guide to Their Ascendancy in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful tactic in modern medicinal chemistry. This technical guide provides a comprehensive literature review on the synthesis, biological activities, and therapeutic potential of trifluoromethylated pyrimidines, offering a valuable resource for professionals in drug discovery and development. The unique physicochemical properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity—have led to the development of potent drug candidates across various therapeutic areas, including oncology, virology, and inflammation.[1][2][3]

The Physicochemical Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for the methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The C-F bond is the strongest single bond in organic chemistry, rendering the CF3 group exceptionally stable to metabolic degradation.[2] This metabolic stability often translates to a longer in vivo half-life for drug candidates.[2] Furthermore, the introduction of a trifluoromethyl group can enhance a molecule's ability to penetrate cell membranes and interact with biological targets, often leading to increased potency and efficacy.[2][4]

Synthesis of Trifluoromethylated Pyrimidines

The synthesis of trifluoromethylated pyrimidines typically involves the cyclization of precursors containing the trifluoromethyl moiety. A common starting material is ethyl trifluoroacetoacetate.[5][6] Various synthetic strategies have been developed to construct the pyrimidine ring, often involving condensation reactions with amidines or related compounds.[7]

General Experimental Protocol for Synthesis

A representative synthetic route involves the reaction of an appropriate carboxylic acid with a trifluoromethylated pyrimidine intermediate in the presence of coupling agents.[8]

Step 1: Intermediate Synthesis The synthesis often begins with the cyclization of ethyl trifluoroacetoacetate with an appropriate amidine to form the core pyrimidine ring.[5][6]

Step 2: Functionalization The pyrimidine core can then be functionalized through various reactions, such as chlorination followed by nucleophilic substitution, to introduce desired side chains.

Step 3: Amide Coupling To a solution of the appropriate carboxylic acid (1.2 equivalents) in a solvent like dichloromethane (DCM), coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added. The mixture is stirred at room temperature. The trifluoromethylated pyrimidine intermediate (1.0 equivalent) is then added, and the reaction is stirred for an additional 10-16 hours. The reaction mixture is subsequently worked up by dilution with DCM, washing with saturated sodium bicarbonate solution and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The final product is purified by column chromatography.[5][8]

Anticancer Activity

Trifluoromethylated pyrimidines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent activity against a range of human cancer cell lines.[9][10][11]

Kinase Inhibition: A Key Mechanism of Action

A primary mechanism through which these compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[12][13][14] Dysregulation of kinase signaling is a hallmark of many cancers.[13][15]

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer.[12][15] Several series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[12][15]

Below is a diagram illustrating the general workflow for an in vitro kinase inhibition assay used to evaluate the potency of these compounds.

G cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase Solution Plate 96-well Plate Kinase->Plate Substrate Substrate & ATP Solution Substrate->Plate Inhibitor Test Compound (Inhibitor) Inhibitor->Plate Incubation Incubation Plate->Incubation DetectionReagent Detection Reagent Addition Incubation->DetectionReagent Luminescence Luminescence Measurement DetectionReagent->Luminescence Normalization Data Normalization Luminescence->Normalization IC50 IC50 Determination Normalization->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

FLT3 and CHK1 Dual Inhibition: Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are important targets in acute myeloid leukemia (AML).[16] Novel 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and CHK1.[16]

Cytotoxicity Against Cancer Cell Lines

The anticancer activity of these compounds is often evaluated using cell-based cytotoxicity assays, such as the MTT assay.[8][10]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylated pyrimidine derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.[8]

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[12]

The following diagram illustrates the EGFR signaling pathway, a key target for some trifluoromethylated pyrimidines.

G EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Trifluoromethylated Pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer and kinase inhibitory activities of selected trifluoromethylated pyrimidine derivatives reported in the literature.

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylated Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
17v H1975 (Lung Cancer)2.27[10]
9u A549 (Lung Cancer)0.35[15]
MCF-7 (Breast Cancer)3.24[15]
PC-3 (Prostate Cancer)5.12[15]
30 MV4-11 (Leukemia)<0.004[16]

Table 2: Kinase Inhibitory Activity of Selected Trifluoromethylated Pyrimidine Derivatives

CompoundKinase TargetIC50 (µM)Reference
9u EGFR0.091[15]
30 FLT3-D835YPotent Inhibition[16]
CHK1Potent Inhibition[16]

Antiviral Activity

Trifluoromethylated pyrimidines have also been investigated for their potential as antiviral agents.[4][17][18] The introduction of the trifluoromethyl group can enhance the ability of these compounds to inhibit viral replication.[4][18] For instance, some nucleoside analogues containing a trifluoromethyl group can interfere with viral nucleic acid synthesis.[4]

Trifluoromethylated pyrimidine derivatives have shown activity against a range of viruses, including:

  • Herpes Simplex Virus (HSV) [18][19]

  • Human Immunodeficiency Virus (HIV) [17]

  • Hepatitis C Virus (HCV) [17]

  • Influenza Viruses [18]

The antiviral drug Trifluridine, a trifluoromethylated pyrimidine nucleoside, is used topically to treat eye infections caused by the herpes simplex virus.[19]

Quantitative Data on Antiviral Activity

The antiviral activity of these compounds is often assessed by their ability to inhibit viral replication in cell culture.

Table 3: Antiviral Activity of Selected Trifluoromethylated Pyrimidine Derivatives

CompoundVirusActivityReference
5j Tobacco Mosaic Virus (TMV)EC50 = 126.4 µg/mL (curative)[20]
5m Tobacco Mosaic Virus (TMV)EC50 = 103.4 µg/mL (protective)[20]
2-hydroxy-2-trifluoromethylthiolane Herpes Simplex Virus Type 1 (HSV-1)Significant inhibition of virus reproduction[18]

Conclusion

Trifluoromethylated pyrimidines represent a highly promising class of compounds in drug discovery. The unique properties conferred by the trifluoromethyl group have enabled the development of potent inhibitors of key biological targets in cancer and viral diseases. The synthetic accessibility and the potential for diverse functionalization of the pyrimidine core ensure that this scaffold will continue to be a fertile ground for the discovery of novel therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved drugs for a range of human diseases.

References

4-(Trifluoromethyl)pyrimidine mechanism of action in fungal pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antifungal Mechanism of Action of 4-(Trifluoromethyl)pyrimidine Derivatives in Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available research on the antifungal properties of this compound derivatives. The precise mechanism of action for the parent compound, this compound, is not extensively detailed in the reviewed literature; therefore, this guide focuses on the activities and proposed mechanisms of its functionalized analogs.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the development of therapeutic and agrochemical agents due to their wide range of biological activities.[1][2] The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine ring significantly enhances the compound's biological efficacy.[3] This enhancement is attributed to the -CF3 group's ability to increase lipophilicity, which improves the molecule's penetration into fungal cells, and its strong electron-withdrawing nature, which can lead to more stable and potent interactions with biological targets.[3][4] This guide provides a comprehensive overview of the current understanding of the antifungal mechanism of action of this compound derivatives, supported by quantitative data, experimental protocols, and visual diagrams.

Putative Mechanisms of Antifungal Action

The antifungal activity of trifluoromethyl pyrimidine derivatives is likely multifactorial, with different derivatives potentially targeting various cellular processes. Based on the current body of research, the proposed mechanisms of action can be categorized as follows:

  • Disruption of Essential Fungal Enzymes: A primary proposed mechanism is the inhibition of crucial fungal enzymes.[3] While specific enzyme targets for many this compound derivatives are still under investigation, the broader class of pyrimidine-based fungicides is known to interfere with vital metabolic pathways.

  • Interference with DNA and Protein Synthesis: As a general mechanism for fluorinated pyrimidines, these compounds can interfere with nucleic acid and protein synthesis, leading to the disruption of cellular function and eventual cell death.[5]

  • Perturbation of Endoplasmic Reticulum (ER) Function: Recent studies on novel pyrimidine-based antifungals suggest that they may target the endoplasmic reticulum, leading to disruptions in protein folding and secretion, and inducing the unfolded protein response (UPR).[6] This disruption of ER homeostasis is a promising target for antifungal drug development.

  • Disruption of Cell Wall Integrity: Some derivatives are thought to act by disrupting the integrity of the fungal cell wall, a structure essential for viability and protection against environmental stress.[3]

Quantitative Data on Antifungal Activity

The following tables summarize the in vitro antifungal activity of various this compound derivatives against a range of fungal pathogens.

Table 1: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives Containing an Amide Moiety [7]

CompoundFungal StrainConcentration (µg/mL)Inhibition Rate (%)
5b Botrytis cinerea5096.76
5j Botrytis cinerea5096.84
5l Botrytis cinerea50100
5v Sclerotinia sclerotiorum5082.73
Tebuconazole (Control) Botrytis cinerea5096.45
Tebuconazole (Control) Sclerotinia sclerotiorum5083.34

Table 2: In Vitro Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [2]

CompoundFungal StrainConcentration (µg/mL)Inhibition Rate (%)EC50 (µg/mL)
5f Phomopsis sp.50100-
5o Phomopsis sp.5010010.5
Pyrimethanil (Control) Phomopsis sp.5085.132.1

Table 3: In Vitro Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives [8]

CompoundFungal StrainConcentration (µg/mL)Inhibition Rate (%)
4 Cucumber Botrytis cinerea5075.86
5b Cucumber Botrytis cinerea5077.78
5f Cucumber Botrytis cinerea5071.97
5h Cucumber Botrytis cinerea5072.31
5m Cucumber Botrytis cinerea5075.63
5n Cucumber Botrytis cinerea5076.58
5o Cucumber Botrytis cinerea5080.38
5r Cucumber Botrytis cinerea5073.57
4 Strawberry Botrytis cinerea5082.68
5g Strawberry Botrytis cinerea5072.89
5h Strawberry Botrytis cinerea5074.37
5i Strawberry Botrytis cinerea5076.35
5j Strawberry Botrytis cinerea5077.85
5k Strawberry Botrytis cinerea5077.32
5l Strawberry Botrytis cinerea5076.66
5o Strawberry Botrytis cinerea5075.31
5p Strawberry Botrytis cinerea5070.60
5q Strawberry Botrytis cinerea5071.52
5r Strawberry Botrytis cinerea5079.85
5s Strawberry Botrytis cinerea5073.75

Experimental Protocols

Mycelial Growth Inhibition Assay

This method is widely used to determine the in vitro antifungal activity of chemical compounds.[2][7][8][9]

Protocol:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of a specific concentration.

  • Media Preparation: The compound solution is added to a molten potato dextrose agar (PDA) medium to achieve the desired final test concentration. The medium is then poured into sterile Petri dishes. A control plate containing only the solvent is also prepared.

  • Inoculation: A mycelial disc of the test fungus, taken from the periphery of a fresh culture, is placed in the center of the PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period, allowing for fungal growth on the control plate.

  • Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated relative to the growth on the control plate using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), the assay is performed with a range of compound concentrations, and the resulting data are subjected to probit analysis.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway Disruption

The following diagram illustrates a hypothetical signaling pathway in a fungal pathogen that could be disrupted by a this compound derivative targeting an essential kinase.

G cluster_0 Fungal Cell cluster_1 ext_signal External Stress Signal receptor Membrane Receptor ext_signal->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk tf Transcription Factor mapk->tf stress_response Stress Response Genes tf->stress_response survival Fungal Survival stress_response->survival compound 4-CF3-Pyrimidine Derivative compound->inhibition inhibition->mapkk Inhibition

Caption: Hypothetical disruption of a fungal MAPK signaling pathway.

Experimental Workflow for Antifungal Activity Screening

This diagram outlines the typical workflow for screening the antifungal activity of newly synthesized compounds.

G synthesis Synthesis of 4-CF3-Pyrimidine Derivatives dissolution Dissolution in Solvent (e.g., DMSO) synthesis->dissolution media_prep Preparation of Test Media (PDA) dissolution->media_prep inoculation Inoculation with Fungal Mycelia media_prep->inoculation incubation Incubation at Controlled Temperature inoculation->incubation measurement Measurement of Colony Diameter incubation->measurement calculation Calculation of Inhibition Rate measurement->calculation ec50 EC50 Determination (Probit Analysis) calculation->ec50 G tfm_group Trifluoromethyl (-CF3) Group lipophilicity Increased Lipophilicity tfm_group->lipophilicity stability Enhanced Metabolic Stability tfm_group->stability electron_withdrawal Strong Electron- Withdrawing Properties tfm_group->electron_withdrawal penetration Improved Fungal Cell Penetration lipophilicity->penetration target_binding Stronger Target Binding stability->target_binding electron_withdrawal->target_binding bioactivity Enhanced Antifungal Activity penetration->bioactivity target_binding->bioactivity

References

Spectroscopic Profile of 4-(Trifluoromethyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)pyrimidine. Due to the limited availability of public experimental data for this specific compound, the following sections present a summary of expected spectroscopic values based on the analysis of closely related trifluoromethyl-substituted pyrimidine derivatives. This guide also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are extrapolated from data reported for structurally similar compounds and are intended to provide a reference baseline for experimental work.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.3Doublet~1.5H-2
~8.9Doublet of doublets~5.0, 1.5H-6
~7.8Doublet~5.0H-5

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~160Singlet-C-2
~158Singlet-C-6
~155 (quartet)Quartet~35C-4
~122 (quartet)Quartet~275CF₃
~118Singlet-C-5

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicity
~ -70Singlet

Reference: CFCl₃ (0 ppm)

Table 4: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~1600-1450StrongC=C and C=N stretching (pyrimidine ring)
~1350-1100Very StrongC-F stretching (CF₃ group)
~900-700StrongC-H out-of-plane bending

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
148100[M]⁺
129~50[M-F]⁺
119~20[M-HCN]⁺
79~30[M-CF₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for heterocyclic compounds and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation delay times compared to ¹H NMR, and a significantly higher number of scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

    • Reference the spectrum to an external or internal standard (e.g., Trichlorofluoromethane, CFCl₃).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can also be used.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) at 70 eV is standard for creating fragment ions and establishing a fragmentation pattern. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Output Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Report Technical Report / Publication Structure_Elucidation->Report

A generalized workflow for the spectroscopic characterization of a chemical compound.

A Technical Guide to 4-(Trifluoromethyl)pyrimidine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold often imparts desirable properties such as enhanced metabolic stability, increased bioavailability, and improved biological activity. This document details its commercial availability from various suppliers, provides an illustrative synthesis protocol, and visualizes a general experimental workflow.

Commercial Availability and Suppliers

This compound (CAS No. 136547-16-5) is commercially available from a range of suppliers, catering to both research and bulk manufacturing needs. The table below summarizes key information from various suppliers. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Notes
NINGBO INNO PHARMCHEM CO.,LTD. [1]This compound136547-16-5C₅H₃F₃N₂148.09Not specifiedOffers manufacturing capabilities from laboratory to large scale.
Santa Cruz Biotechnology, Inc. [2]This compound136547-16-5C₅H₃F₃N₂148.09Not specifiedBiochemical for research purposes.
Sigma-Aldrich This compound136547-16-5C₅H₃F₃N₂148.09Not specifiedPart of their extensive chemical portfolio.
Thermo Scientific Chemicals [3][4]4-Hydroxy-2-(trifluoromethyl)pyrimidine1546-80-1C₅H₃F₃N₂O164.0997%A derivative of the core compound.
Fluorochem [5]4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine27077-33-4C₅F₆N₂Not specifiedNot specifiedA fluorinated analog.
Parchem [6]This compound-5-Carboxylic Acid220880-12-6C₆H₃F₃N₂O₂192.10Not specifiedA carboxylic acid derivative.
Synblock [7]2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine944905-91-3C₆H₄ClF₃N₂196.56≥ 98%A chloromethyl derivative.
MySkinRecipes [8]This compound136547-16-5C₅H₃F₃N₂148.09≥ 98%Available in research quantities.
Lab Pro Inc. [9]2-Hydrazino-4-(trifluoromethyl)pyrimidine197305-97-8C₅H₅F₃N₄178.12Min. 98.0% (GC)A hydrazino derivative.

Synthesis of Trifluoromethylpyrimidine Derivatives: An Experimental Protocol

The synthesis of trifluoromethylpyrimidine derivatives is a cornerstone for the development of novel bioactive molecules. A general and effective method involves a multi-step process starting from readily available building blocks. The following protocol is a representative example of a synthetic route to obtain functionalized trifluoromethylpyrimidines.[10]

Step 1: Ring Closure Reaction to form 2-Hydroxy-4-(trifluoromethyl)pyrimidine

  • A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent), urea (1.2 equivalents), and acetic acid is heated at reflux for 8 hours.

  • The reaction mixture is then cooled to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried to yield the intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Step 2: Chlorination to form 2-Chloro-4-(trifluoromethyl)pyrimidine

  • The 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate (1.0 equivalent) is added to phosphorus oxychloride (POCl₃) (5.0 equivalents).

  • The mixture is heated at reflux for 4 hours.

  • Excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto ice water.

  • The resulting precipitate is filtered, washed with cold water, and dried to afford 2-chloro-4-(trifluoromethyl)pyrimidine.

Step 3: Nucleophilic Substitution

  • A solution of a substituted phenol (1.0 equivalent) and potassium carbonate (K₂CO₃) (2.0 equivalents) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.

  • The 2-chloro-4-(trifluoromethyl)pyrimidine intermediate (1.2 equivalents) is added to the mixture.

  • The reaction mixture is stirred at 80°C for 5-8 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is poured into water and extracted with ethyl acetate.

Step 4: Amide Coupling

  • To a solution of the appropriate carboxylic acid (1.2 equivalents) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • The mixture is stirred at room temperature for 30 minutes.

  • The product from the previous substitution step (1.0 equivalent) is added.

  • The reaction is stirred for an additional 10-16 hours at room temperature.

  • The reaction mixture is diluted with DCM, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by column chromatography.

Visualizing the Synthetic Workflow

The general synthetic pathway for creating a library of trifluoromethylpyrimidine derivatives can be visualized as a logical workflow, starting from basic precursors and proceeding through key chemical transformations.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Products A Ethyl Trifluoroacetoacetate C Ring Closure Reaction A->C B Urea / Amidine / Guanidine B->C D Trifluoromethylated Pyrimidine Core C->D Formation of pyrimidine ring E Chlorination (e.g., POCl3) D->E F Activated Pyrimidine E->F G Nucleophilic Substitution F->G Introduction of diverse moieties H Functionalized Pyrimidine Derivatives G->H I Diverse Library of Trifluoromethylpyrimidine Compounds H->I

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Signaling Pathway Involvement

While this compound itself is primarily a synthetic building block, its derivatives have been investigated for their roles in modulating various biological signaling pathways. The trifluoromethyl group is often incorporated into molecules designed to inhibit specific enzymes or receptors. For instance, pyrimidine derivatives are common scaffolds in the design of kinase inhibitors, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. The development of novel trifluoromethylpyrimidine derivatives continues to be an active area of research for targeting pathways implicated in cancer, inflammation, and infectious diseases.

The following diagram illustrates a simplified, hypothetical signaling pathway where a trifluoromethylpyrimidine-based inhibitor might act.

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cell Proliferation TranscriptionFactor->CellularResponse Gene Expression Inhibitor This compound -based Kinase Inhibitor Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine: Safety, Handling, and Material Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold can enhance biological activity, metabolic stability, and bioavailability of molecules. This document outlines the known safety, handling, and material safety data sheet (MSDS) information for this compound, intended to ensure its safe and effective use in a research and development setting.

Chemical and Physical Properties

This compound is a pyrimidine derivative featuring a trifluoromethyl group at the 4-position.[1] It is primarily utilized as a building block in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 136547-16-5[2][3]
Molecular Formula C5H3F3N2[1][2]
Molecular Weight 148.09 g/mol [2]
Appearance Yellow to colorless liquid[4]
Boiling Point 118-119 °C at 760 Torr[4]
Flash Point 37.2 °C[1]
Density 1.353 g/cm³[1]
Refractive Index 1.415[1]
Vapor Pressure 8.58 mmHg at 25°C[1]

Safety and Hazard Information

The available safety data for this compound indicates that it should be handled with care, following standard laboratory safety protocols.

GHS Hazard Classification
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

A GHS pictogram of "Warning" has been associated with the compound.[4]

Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

Handling:

  • Use in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6]

  • Do not eat, drink, or smoke when handling this chemical.[6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly sealed.[2]

  • Recommended storage temperature is between 2-8°C.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6]

Experimental Protocols

Given that this compound is often a starting material for the synthesis of bioactive compounds, a primary safety assessment would involve determining its cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell viability.

General Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general methodology for evaluating the cytotoxic effects of a chemical compound on a cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualizations

General Experimental Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety and handling of a chemical compound like this compound.

General Workflow for Chemical Safety Assessment cluster_0 Initial Assessment cluster_1 Experimental Evaluation cluster_2 Handling & Safety Protocol Development cluster_3 Final Documentation lit_review Literature Review (MSDS, Published Data) phys_chem Physicochemical Properties Analysis lit_review->phys_chem in_silico In Silico Toxicity Prediction (QSAR) phys_chem->in_silico cytotox In Vitro Cytotoxicity (e.g., MTT Assay) in_silico->cytotox mutagen Genotoxicity/Mutagenicity (e.g., Ames Test) cytotox->mutagen acute_tox Acute Toxicity Studies (if necessary) mutagen->acute_tox ppe Define Personal Protective Equipment (PPE) acute_tox->ppe storage Establish Storage & Handling Procedures ppe->storage emergency Develop Emergency & Spill Response Plan storage->emergency sds Internal Safety Data Sheet (SDS) Creation emergency->sds training Training of Personnel sds->training

Caption: A flowchart illustrating the key stages in assessing the safety and developing handling protocols for a chemical compound.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways directly modulated by the unsubstituted this compound. Research has predominantly focused on its use as a synthetic intermediate. It is plausible that derivatives of this compound may interact with various biological targets, but these interactions are specific to the final, more complex molecules. For instance, some complex trifluoromethyl-pyrimidine derivatives have been investigated for their potential as anticancer agents, which could involve pathways related to cell cycle regulation and apoptosis.[8] However, without specific data for the core compound, a signaling pathway diagram would be speculative and is therefore not included.

Conclusion

This compound is a valuable building block in chemical synthesis. While comprehensive toxicological data is limited, the available information indicates that it should be handled as a hazardous substance, with appropriate safety precautions to avoid inhalation, ingestion, and contact with skin and eyes. The provided guidelines for handling, storage, and first aid, along with the general protocol for cytotoxicity assessment, are intended to support its safe use in research and development. Further studies are warranted to fully characterize its toxicological profile and biological effects.

References

The Advent of a Powerhouse Moiety: A Technical History of Trifluoromethylpyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated functional groups, the trifluoromethyl (CF₃) group holds a prominent position due to its profound impact on a molecule's physicochemical and biological properties. When appended to the versatile pyrimidine scaffold, a privileged structure in numerous bioactive compounds, the resulting trifluoromethylpyrimidines have emerged as a critical class of molecules in drug discovery and development. This technical guide provides an in-depth exploration of the historical context, discovery, and evolution of trifluoromethylpyrimidines, offering detailed experimental protocols, quantitative biological data, and a mechanistic understanding of their therapeutic applications.

The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These attributes have been successfully leveraged in the design of novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammation. This guide will delve into the key milestones in the synthesis and biological evaluation of trifluoromethylpyrimidines, providing researchers with a comprehensive understanding of this important chemical class.

Historical Context and Discovery

The journey of trifluoromethylpyrimidines is rooted in two parallel streams of chemical innovation: the synthesis of pyrimidines and the introduction of the trifluoromethyl group into organic molecules. The first synthesis of a fluorinated pyrimidine, the renowned anticancer drug 5-fluorouracil (5-FU), was reported by Heidelberger and colleagues in 1957.[2][3] This landmark discovery was based on the observation that cancer cells have a higher uptake of uracil.[2] The initial synthesis involved a ring closure approach by reacting isothiourea salts with α-fluoro-β-ketoester enolates.[2]

While the development of 5-FU marked a significant advancement, the direct incorporation of a trifluoromethyl group onto a pyrimidine ring came later. A pivotal moment in this field was the first reported direct trifluoromethylation of pyrimidine nucleosides. This was achieved by treating 2′,3′,5′-tri-O-acetyl-5-iodouridine and 3′,5′-di-O-acetyl-5-iododeoxyuridine with trifluoromethyl iodide and copper powder, yielding the corresponding 5-trifluoromethyluridine derivatives.[4] This breakthrough provided a direct route to this important class of compounds.

Early synthetic efforts often focused on the preparation of key intermediates like 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which serves as a versatile building block for a wide range of derivatives.[5][6] Modern synthetic strategies frequently employ a multi-component, one-pot approach to construct the trifluoromethylpyrimidine core, often starting from readily available precursors like ethyl trifluoroacetoacetate.[7][8][9]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethylpyrimidines has evolved significantly, with numerous methods developed to introduce the trifluoromethyl group and construct the pyrimidine ring. Below are detailed protocols for key synthetic transformations.

Protocol 1: One-Pot, Three-Component Synthesis of 5-Trifluoromethylpyrimidine Derivatives[9]

This method provides a direct and efficient route to 5-substituted trifluoromethylpyrimidines.

Reaction Scheme:

Experimental Procedure:

  • To a reaction vessel, add the aryl enaminone (1.0 mmol), aryl amidine hydrochloride (1.2 mmol), sodium trifluoromethanesulfinate (CF₃SO₂Na, 2.0 mmol), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol).

  • Add a suitable solvent, such as 1,2-dichloroethane (DCE) (10 mL).

  • Stir the reaction mixture at 80°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 6-(Trifluoromethyl)pyrimidine Derivatives from Ethyl Trifluoroacetoacetate[7][10]

This common approach utilizes a readily available trifluoromethyl-containing starting material.

Reaction Scheme:

G Ethyl trifluoroacetoacetate Ethyl trifluoroacetoacetate Intermediate_1 Intermediate_1 Ethyl trifluoroacetoacetate->Intermediate_1 Urea or Amidine Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 POCl₃ Final Product Final Product Intermediate_2->Final Product Nucleophile (e.g., R-NH₂)

Caption: General synthetic workflow for 6-(trifluoromethyl)pyrimidines.

Experimental Procedure:

Step 1: Cyclization

  • In a round-bottom flask, dissolve ethyl trifluoroacetoacetate (1.0 equiv.) and a suitable amidine or urea (1.1 equiv.) in ethanol.

  • Add a catalytic amount of a base, such as sodium ethoxide.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the resulting hydroxypyrimidine intermediate.

Step 2: Chlorination

  • To the hydroxypyrimidine from Step 1, add phosphorus oxychloride (POCl₃) (5-10 equiv.).

  • Heat the mixture at reflux for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the resulting chloropyrimidine with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the chlorinated intermediate.

Step 3: Nucleophilic Substitution

  • Dissolve the chloropyrimidine intermediate in a suitable solvent (e.g., DMF or acetonitrile).

  • Add the desired nucleophile (e.g., an amine or alcohol) (1.2 equiv.) and a base (e.g., K₂CO₃ or triethylamine).

  • Stir the reaction at room temperature or with heating until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Trifluoromethylpyrimidines exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.

Anticancer Activity

A significant number of trifluoromethylpyrimidine derivatives have been investigated as potent anticancer agents, with many acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[10]

Table 1: In Vitro Anticancer Activity of Selected 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors [10]

CompoundTarget CellsIC₅₀ (µM)EGFR Kinase IC₅₀ (µM)
9u A5490.350.091
MCF-73.24
PC-35.12
9j A549>501.34
MCF-7>50
PC-3>50
9k A5492.560.23
MCF-715.4
PC-321.3
Antifungal Activity

The trifluoromethylpyrimidine core is also prevalent in compounds with significant antifungal properties.

Table 2: In Vitro Antifungal Activity of Trifluoromethylpyrimidine Derivatives [7][11]

CompoundFungal StrainInhibition Rate (%) at 50 µg/mLEC₅₀ (µg/mL)
5b B. cinerea96.76-
5j B. cinerea96.84-
5l B. cinerea100-
5v S. sclerotiorum82.73-
5u R. solani-26.0
Antiviral Activity

Several trifluoromethylpyrimidine derivatives have demonstrated promising antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).

Table 3: In Vivo Antiviral Activity of Trifluoromethylpyrimidine Derivatives against TMV [8]

CompoundActivityEC₅₀ (µg/mL)
5j Curative126.4
5m Protection103.4

Mechanisms of Action and Signaling Pathways

The diverse biological activities of trifluoromethylpyrimidines stem from their ability to interact with various biological targets and modulate key signaling pathways.

EGFR Inhibition in Cancer

Many trifluoromethylpyrimidine-based anticancer agents function by inhibiting the tyrosine kinase activity of EGFR. This receptor, upon activation by its ligands, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of these pathways, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Trifluoromethylpyrimidine Inhibitor Inhibitor->EGFR Inhibits Kinase Activity Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_P Carbamoyl Phosphate Carbamoyl_Asp Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp + Aspartate Aspartate Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMP UMP OMP->UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase CTP CTP UTP->CTP Inhibitor Trifluoromethylpyrimidine Derivative Inhibitor->Dihydroorotate Inhibits DHODH Inhibitor->dUMP Inhibits Thymidylate Synthase (like 5-FU)

References

Methodological & Application

Synthesis of 4-(Trifluoromethyl)pyrimidine from Ethyl Trifluoroacetoacetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, three-step synthesis protocol for the preparation of 4-(trifluoromethyl)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, ethyl trifluoroacetoacetate. The trifluoromethyl group is a key structural motif known to enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The incorporation of a trifluoromethyl group onto this heterocyclic core can significantly modulate its physicochemical and pharmacological properties. This protocol details a reliable and reproducible pathway to this compound, proceeding through the formation of 2-hydroxy-4-(trifluoromethyl)pyrimidine and its subsequent chlorination, followed by a final dehalogenation step.

Overall Reaction Scheme

Experimental Protocols

This synthesis is performed in three distinct stages, each with a detailed experimental procedure outlined below.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

This initial step involves the cyclocondensation of ethyl trifluoroacetoacetate with urea to form the pyrimidine ring.

Procedure:

  • In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add pyridine (15.8 g) and ethyl trifluoroacetoacetate (42.0 g, 0.23 mol).

  • Cool the mixture to 10 °C using an ice-water bath.

  • Slowly add a mixture of ethyl ether (14.9 g, 0.20 mol) and pyridine (15.8 g).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • To the reaction mixture, add water (25 mL), concentrated hydrochloric acid (25 mL), urea (12.0 g, 0.20 mol), and ethanol (40 mL).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction solution to 5 °C, which will cause the product to precipitate as yellow crystals.

  • Collect the solid by filtration, wash with cold water, and dry to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine.[1]

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

The hydroxyl group of the intermediate is then converted to a chlorine atom using phosphorus oxychloride.

Procedure:

  • In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add freshly distilled phosphorus oxychloride (100 mL).

  • Add the 2-hydroxy-4-(trifluoromethyl)pyrimidine (13.0 g) from Step 1.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction to 60-70 °C and add phosphorus pentachloride.

  • Heat the mixture to reflux for an additional 2 hours.

  • Distill off the excess phosphorus oxychloride under reduced pressure.

  • Slowly pour the cooled residue into ice water with stirring.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and distill the residue to collect the fraction at 85-90 °C / 5.72 kPa to obtain 2-chloro-4-(trifluoromethyl)pyrimidine as a colorless, transparent liquid.[1]

Step 3: Synthesis of this compound

The final step involves the catalytic dehalogenation of the 2-chloro-4-(trifluoromethyl)pyrimidine to yield the target compound. This procedure is adapted from a general method for the selective hydrogenation of chloropyrimidines.[2]

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (0.27 mol) in ethyl acetate (500 mL).

  • Add triethylamine (60 g) as a hydrogen chloride acceptor.

  • Carefully add 5% palladium on carbon (Pd/C) catalyst (7 g).

  • Seal the vessel and hydrogenate at 50 °C under a hydrogen pressure of 4 bar for 3.5 hours.

  • After the reaction is complete, filter off the catalyst and wash the residue with ethyl acetate.

  • Combine the filtrate and the washing liquid and distill under normal pressure to isolate this compound.

Data Presentation

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1Ethyl trifluoroacetoacetateUrea, Pyridine, HClEthanol/WaterReflux42-Hydroxy-4-(trifluoromethyl)pyrimidine73[1]
22-Hydroxy-4-(trifluoromethyl)pyrimidinePOCl₃, PCl₅NoneReflux62-Chloro-4-(trifluoromethyl)pyrimidine70[1]
32-Chloro-4-(trifluoromethyl)pyrimidineH₂, 5% Pd/C, TriethylamineEthyl Acetate503.5This compound~82 (estimated based on similar reductions)[2]

Experimental Workflow

Synthesis_Workflow A Ethyl Trifluoroacetoacetate + Urea B Cyclocondensation A->B Pyridine, HCl, Ethanol/Water, Reflux C 2-Hydroxy-4-(trifluoromethyl)pyrimidine B->C Yield: 73% D Chlorination C->D POCl₃, PCl₅, Reflux E 2-Chloro-4-(trifluoromethyl)pyrimidine D->E Yield: 70% F Catalytic Dehalogenation E->F H₂, 5% Pd/C, Et₃N, EtOAc, 50°C, 4 bar G This compound F->G Estimated Yield: ~82%

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound from ethyl trifluoroacetoacetate follows a logical progression of chemical transformations designed to build the pyrimidine core and then modify its substituents to arrive at the final product.

Logical_Relationship Start Starting Materials: Ethyl Trifluoroacetoacetate & Urea Step1 Step 1: Ring Formation (Cyclocondensation) Start->Step1 Intermediate1 Intermediate 1: 2-Hydroxy-4-(trifluoromethyl)pyrimidine Step1->Intermediate1 Step2 Step 2: Functional Group Interconversion (Chlorination) Intermediate1->Step2 Intermediate2 Intermediate 2: 2-Chloro-4-(trifluoromethyl)pyrimidine Step2->Intermediate2 Step3 Step 3: Final Modification (Dehalogenation) Intermediate2->Step3 Product Final Product: This compound Step3->Product

Caption: Logical flow of the synthesis protocol.

References

One-Pot Synthesis of 4-(Trifluoromethyl)pyrimidine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrimidine derivatives incorporating a trifluoromethyl (CF3) group are of significant interest due to the unique physicochemical properties conferred by the CF3 moiety, which can enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 4-(trifluoromethyl)pyrimidine derivatives, summarizes quantitative data, and illustrates relevant biological pathways.

The introduction of a trifluoromethyl group can dramatically alter the electronic properties of a molecule, making this compound derivatives attractive scaffolds in the design of new therapeutic agents.[1] These compounds have shown promise in various areas of drug discovery, including the development of kinase inhibitors for cancer therapy.[2][3] One-pot synthesis methodologies offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation compared to traditional multi-step synthetic routes.

I. One-Pot Synthetic Methodologies

Several one-pot methods have been developed for the synthesis of trifluoromethylated pyrimidine derivatives. Below are protocols for two effective approaches.

Three-Component Synthesis of 5-(Trifluoromethyl)pyrimidine Derivatives

This method provides a direct and efficient route to 5-(trifluoromethyl)pyrimidines from readily available starting materials. The reaction proceeds via a multi-component reaction strategy, avoiding the challenges often associated with direct trifluoromethylation.[4]

Experimental Protocol:

A mixture of an aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF3SO2Na) (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. Upon completion, the reaction mixture is cooled to room temperature, diluted with dichloromethane (DCM), and washed with water. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-(trifluoromethyl)pyrimidine derivative.

Biginelli-like Reaction for 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidines. By utilizing ethyl trifluoroacetoacetate, 4-(trifluoromethyl) substituted dihydropyrimidin-2(1H)-ones can be efficiently prepared in a one-pot fashion.[5][6][7][8][9]

Experimental Protocol:

A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of a suitable acid catalyst (e.g., HCl, La(OTf)3) at reflux.[10][11] The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried to yield the 4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one. Further purification can be achieved by recrystallization.

II. Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives via one-pot methods.

EntryAryl EnaminoneAryl AmidineSolventTime (h)Yield (%)Reference
1PhenylBenzamidineDCE1275[4]
24-MethoxyphenylBenzamidineDCE1280[4]
34-ChlorophenylBenzamidineDCE1272[4]
4Phenyl4-ChlorobenzamidineDCE1278[4]
EntryAldehydeβ-KetoesterCatalystTime (h)Yield (%)Reference
1BenzaldehydeEthyl TrifluoroacetoacetateLa(OTf)31.585[10][11]
24-ChlorobenzaldehydeEthyl TrifluoroacetoacetateLa(OTf)31.588[10][11]
34-MethoxybenzaldehydeEthyl TrifluoroacetoacetateLa(OTf)3192[10][11]
43,4-(CF3)2-benzaldehydeEthyl TrifluoroacetoacetateLa(OTf)31.579[10][11]

III. Applications in Drug Development: Targeting the EGFR Signaling Pathway

Derivatives of 5-(trifluoromethyl)pyrimidine have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.[2][12]

Certain 5-(trifluoromethyl)pyrimidine derivatives have been shown to inhibit EGFR kinase activity, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2] For example, compound 9u from a study by Liu et al. demonstrated significant inhibitory activity against the A549 non-small cell lung cancer cell line and EGFR kinase.[2]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)EGFR Kinase IC50 (µM)Reference
9u 0.353.245.120.091[2]
Gefitinib----[2]

The data indicates that compound 9u is a potent inhibitor of EGFR kinase and exhibits significant cytotoxicity against the A549 cancer cell line.[2]

IV. Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_workup Work-up & Purification A Starting Materials (Aryl Enaminone, Aryl Amidine, CF3SO2Na, Cu(OAc)2) B Reaction (DCE, 80°C, 12h) A->B C Cool & Dilute (DCM) B->C D Wash (Water) C->D E Dry & Concentrate D->E F Column Chromatography E->F G Final Product (5-Trifluoromethylpyrimidine) F->G

Caption: Workflow for the one-pot synthesis of 5-trifluoromethylpyrimidines.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

References

Application Notes and Protocols for the Biginelli Reaction: Synthesis of Trifluoromethyl-Substituted Dihydropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction, a one-pot three-component cyclocondensation, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1][2] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2] The resulting DHPM scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities. Furthermore, DHPMs are recognized as calcium channel blockers and antihypertensive agents.[3][4]

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance their pharmacological profiles. The unique properties of the CF3 group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can significantly improve a drug candidate's potency, bioavailability, and resistance to metabolic degradation.

This application note provides detailed protocols for the synthesis of trifluoromethyl-substituted dihydropyrimidines via the Biginelli reaction, a valuable pathway for generating novel compounds for drug discovery and development.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate. The reaction is initiated by the acid-catalyzed reaction between the aldehyde and urea to form the iminium ion. This is followed by the nucleophilic addition of the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.

When using ethyl 4,4,4-trifluoroacetoacetate as the β-dicarbonyl component, a stable hexahydropyrimidine intermediate can sometimes be isolated. This intermediate can then be dehydrated in a separate step to yield the final trifluoromethyl-substituted dihydropyrimidine.

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Aldehyde Aromatic Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea/Thiourea Urea->Iminium Ketoester Ethyl 4,4,4-Trifluoroacetoacetate Intermediate Open-Chain Intermediate Ketoester->Intermediate + Iminium Ion Iminium->Intermediate Hexahydropyrimidine Hexahydropyrimidine (stable intermediate) Intermediate->Hexahydropyrimidine Cyclization DHPM Trifluoromethyl-Substituted Dihydropyrimidine Hexahydropyrimidine->DHPM Dehydration (-H2O)

Caption: General mechanism of the Biginelli reaction for trifluoromethyl-dihydropyrimidines.

Quantitative Data Summary

The following table summarizes representative yields for the Biginelli reaction to synthesize trifluoromethyl-substituted dihydropyrimidines and related analogs under various catalytic conditions.

Aldehydeβ-Dicarbonyl Compound(Thio)ureaCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
3-HydroxybenzaldehydeEthyl 4,4,4-trifluoroacetoacetateThioureaYtterbium (III) triflate (8 mol%)AcetonitrileReflux-High[5]
3-HydroxybenzaldehydeEthyl 4,4,4-trifluoroacetoacetateThioureap-Toluenesulfonic acid (excess)TolueneReflux-36 (dehydration step)[5]
PhenylacetaldehydeEthyl trifluoroacetoacetateUreaBenzyltriethylammonium chloride (10 mol%)Solvent-free100265-70 (Hexahydropyrimidine)[6]
BenzaldehydeEthyl acetoacetateUreaTrifluoroacetic acid (4 mol%)Acetonitrile700.593[3]
4-ChlorobenzaldehydeEthyl acetoacetateUreaTrifluoroacetic acid (4 mol%)Acetonitrile701.585[3]
4-MethylbenzaldehydeEthyl acetoacetateUreaTrifluoroacetic acid (4 mol%)Acetonitrile70192[3]

Experimental Protocols

Protocol 1: General Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones using a Brønsted Acid Catalyst

This protocol is a general method for the synthesis of 4-trifluoromethyl substituted dihydropyrimidin-2(1H)-ones using a classical Brønsted acid catalyst.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol)

  • Urea or thiourea (1.5 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture at reflux and monitor the progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the 4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Trifluoroacetic Acid (TFA) Catalyzed Synthesis of Dihydropyrimidines

This protocol utilizes trifluoroacetic acid as an efficient catalyst for the Biginelli reaction in an organic solvent.[3]

Materials:

  • Aldehyde (1.0 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or thiourea (1.1 mmol)

  • Trifluoroacetic acid (TFA) (0.04 mmol)

  • Acetonitrile (4 mL)

  • Hot water

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.1 mmol) in acetonitrile (4 mL).

  • Add trifluoroacetic acid (0.04 mmol) to the mixture.

  • Heat the reaction mixture with stirring at 70 °C for the appropriate time (typically 0.5-2 hours), monitoring by TLC.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the solid with hot water (10 mL) to remove the catalyst and any water-soluble impurities.

  • If necessary, the product can be further purified by recrystallization from ethanol.[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of trifluoromethyl-substituted dihydropyrimidines.

Experimental_Workflow cluster_synthesis One-Pot Synthesis cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Reactants Combine Aldehyde, Ethyl 4,4,4-Trifluoroacetoacetate, and Urea/Thiourea in Solvent Catalyst Add Catalyst (e.g., HCl, TFA) Reactants->Catalyst Reaction Heat at Reflux or Specified Temperature Catalyst->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Cooling Cool Reaction Mixture (e.g., Ice Bath) Monitoring->Cooling Reaction Complete Filtration Filter Precipitated Solid Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Recrystallization Recrystallization (if necessary) Drying->Recrystallization Characterization Characterize by NMR, IR, and Mass Spectrometry Recrystallization->Characterization

Caption: Workflow for the synthesis and purification of trifluoromethyl-dihydropyrimidines.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(trifluoromethyl)pyrimidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine core. This document provides detailed protocols and application notes for the Suzuki coupling of halogenated 4-(trifluoromethyl)pyrimidines, a key step in the synthesis of novel therapeutic agents and functional materials.

The Suzuki coupling of a halogenated this compound, such as 4-chloro-6-(trifluoromethyl)pyrimidine, with an aryl or heteroaryl boronic acid proceeds via a palladium-catalyzed cycle. This reaction allows for the creation of a C-C bond between the pyrimidine ring and the (hetero)aryl group, yielding 4-aryl-6-(trifluoromethyl)pyrimidines. These products are valuable intermediates for the synthesis of a wide range of biologically active molecules.

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-pyrimidine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Suzuki Coupling of 4-Chloro-6-(trifluoromethyl)pyrimidine

The following table summarizes representative data for the Suzuki coupling of 4-chloro-6-(trifluoromethyl)pyrimidine with various arylboronic acids. The conditions can be optimized for specific substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10015 (MW)27[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene1101285
33-Thienylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃1,4-Dioxane100892
44-Fluorophenylboronic acidPd₂(dba)₃/XPhos (2)K₂CO₃THF/H₂O801678
5Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O901865

Experimental Protocols

General Protocol for Conventional Heating

Materials:

  • 4-Chloro-6-(trifluoromethyl)pyrimidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-(trifluoromethyl)pyrimidine.

Protocol for Microwave-Assisted Suzuki Coupling

Materials:

  • 4-Chloro-6-(trifluoromethyl)pyrimidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v)

  • Microwave reactor vials with stir bars

Procedure:

  • In a microwave reactor vial, combine 4-chloro-6-(trifluoromethyl)pyrimidine (0.5 mmol), the desired arylboronic acid (0.6 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Add the degassed solvent mixture (e.g., 6 mL of 1,4-dioxane/water 2:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Halo-4-(CF3)pyrimidine Halo-4-(CF3)pyrimidine Halo-4-(CF3)pyrimidine->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A 1. Reagent Combination (Halo-pyrimidine, Boronic Acid, Base, Catalyst) B 2. Add Degassed Solvent A->B C 3. Inert Atmosphere (Argon or Nitrogen) B->C D 4. Heating & Stirring (Conventional or Microwave) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: 4-(Trifluoromethyl)pyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(trifluoromethyl)pyrimidine as a key building block in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl group onto the pyrimidine scaffold has been shown to significantly enhance the biological efficacy of these compounds, leading to the development of potent fungicides and insecticides.

Introduction

The pyrimidine ring is a well-established pharmacophore in agrochemical research, forming the core of numerous commercial products. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the pyrimidine ring can dramatically improve the compound's properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target enzymes, ultimately leading to greater pesticidal activity.[1][2] This document details the synthesis, biological activity, and experimental protocols for key agrochemicals derived from this compound.

I. Fungicidal Applications: Phenyl-Substituted Aminopyrimidines

Derivatives of 4-phenyl-6-(trifluoromethyl)-2-aminopyrimidine have demonstrated significant potential as fungicides, particularly against gray mold (Botrytis cinerea), a common and destructive plant pathogen.[1][3] These compounds represent a promising class of fungicides to combat resistance to existing treatments.[3]

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity of selected 4-phenyl-6-(trifluoromethyl)-2-aminopyrimidine derivatives against various plant pathogens.

Compound IDTarget PathogenConcentration (µg/mL)Inhibition Rate (%)EC50 (µg/mL)Reference
III-3 Botrytis cinerea750>95 (in vivo)-[1]
III-8 Botrytis cinerea750>95 (in vivo)-[1]
III-11 Botrytis cinerea750>95 (in vivo)-[1]
5l Botrytis cinerea50100-[4]
5j Botrytis cinerea5096.84-[4]
5b Botrytis cinerea5096.76-[4]
5v Sclerotinia sclerotiorum5082.73-[4]
Experimental Protocol: Synthesis of 4-Phenyl-6-(trifluoromethyl)-2-aminopyrimidines

This protocol describes a general method for the synthesis of 4-phenyl-6-(trifluoromethyl)-2-aminopyrimidine derivatives.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products A Substituted Acetophenone S1 Claisen Condensation A->S1 B Ethyl Trifluoroacetate B->S1 C Sodium Ethoxide C->S1 Base D Guanidine Hydrochloride S2 Cyclocondensation D->S2 P1 Intermediate Diketone S1->P1 P2 4-Phenyl-6-(trifluoromethyl)- 2-aminopyrimidine Derivative S2->P2 P1->S2

Caption: Multi-step synthesis of the insecticide Benzpyrimoxan.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Vilsmeier-Haack reagent (prepared in situ)

  • 1,3-Propanediol

  • p-Toluenesulfonic acid (p-TsOH)

  • 4-(Trifluoromethyl)benzyl alcohol

  • Palladium catalyst

Procedure:

  • Step 1: Vilsmeier-Haack Reaction.

    • Treat 4,6-dihydroxypyrimidine with in situ prepared Vilsmeier-Haack reagent to yield 4,6-dichloro-5-formylpyrimidine.

[5]2. Step 2: Acetal Formation.

  • React the resulting aldehyde with an excess of 1,3-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water to form the acetal derivative.

[5]3. Step 3: Nucleophilic Substitution.

  • One of the chlorine atoms of the acetal derivative is substituted by reacting it with 4-(trifluoromethyl)benzyl alcohol.

[5]4. Step 4: Dechlorination.

  • The remaining chlorine atom is removed via palladium-catalyzed dechlorination to yield the final product, Benzpyrimoxan.

[5]#### Mechanism of Action of Benzpyrimoxan

Benzpyrimoxan acts as an insect growth regulator (IGR). I[6]ts mode of action is different from other IGRs like buprofezin. B[5]enzpyrimoxan disrupts the molting process in nymphs by affecting ecdysteroid metabolism. I[7]t is suggested to inhibit the metabolic enzyme CYP18A1, leading to an accumulation of ecdysteroids and subsequent abnormal molting.

G Benzpyrimoxan Benzpyrimoxan CYP18A1 CYP18A1 (Ecdysteroid Metabolic Enzyme) Benzpyrimoxan->CYP18A1 Inhibits AbnormalMolting Abnormal Molting & Nymphal Death Benzpyrimoxan->AbnormalMolting Ecdysteroids Ecdysteroid Titer CYP18A1->Ecdysteroids Metabolizes Molting Normal Molting Ecdysteroids->Molting Ecdysteroids->AbnormalMolting Disrupted Titer Leads to

References

Application Notes and Protocols: The 4-(Trifluoromethyl)pyrimidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4-(Trifluoromethyl)pyrimidine Scaffold

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile building block for the development of a wide array of bioactive molecules.[1][2] Its utility spans multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine ring imparts a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2]

The -CF3 group is a strong electron-withdrawing group, which can significantly modulate the pKa of nearby functionalities, influencing solubility and binding interactions. Furthermore, its lipophilic nature can enhance membrane permeability and improve oral bioavailability.[1] One of the most critical benefits of the trifluoromethyl group is its ability to increase metabolic stability by blocking potential sites of oxidative metabolism, a common challenge in drug development.[1][2] This enhancement of pharmacokinetic properties, coupled with the pyrimidine core's ability to form crucial hydrogen bonds with biological targets, makes the this compound scaffold a powerful tool for designing potent and selective inhibitors of enzymes such as kinases, as well as other classes of therapeutic agents.[1][3][4]

Therapeutic Applications and Biological Targets

Derivatives of this compound have demonstrated significant therapeutic potential across several disease areas.

  • Anticancer Agents: This scaffold is a cornerstone in the design of inhibitors targeting key proteins in oncogenic signaling pathways.[5][6][7] Notable targets include Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), and Werner (WRN) helicase.[3][5][6][8] By inhibiting these targets, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[5][6]

  • Antifungal and Antiviral Agents: The scaffold has been successfully employed in the development of novel antifungal compounds, showing efficacy against various fungal strains like Botrytis cinerea.[9][10][11] Additionally, it serves as a core for antiviral agents, including those targeting the Tobacco Mosaic Virus (TMV).[12]

  • Kinase Inhibitors: The pyrimidine core mimics the adenine ring of ATP, making it an ideal scaffold for competitive kinase inhibitors.[4][13] The trifluoromethyl group can enhance binding affinity and selectivity for the target kinase.[3] This has led to the development of potent inhibitors for kinases like PYK2, which are implicated in cancer and osteoporosis.[3][8]

Quantitative Data Summary

The following tables summarize the biological activities of representative compounds featuring the this compound scaffold.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
17v H19752.27[5]
11g HCT116 (MSI-H)1.52[6]
11g LNCaP (MSI-H)1.72[6]
11g SW620 (MSS)4.24[6]
11g PC3 (MSS)2.78[6]
11h HCT116 (MSI-H)2.22[6]
11h LNCaP (MSI-H)1.6[6]
11h SW620 (MSS)2.37[6]
11h PC3 (MSS)3.21[6]

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable

Table 2: Antifungal Activity of this compound Derivatives against Botrytis cinerea

Compound IDInhibition Rate (%) at 50 µg/mLReference
5b 96.76[11]
5j 96.84[11]
5l 100[11]
Tebuconazole (Control) 96.45[11]

Key Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives

This protocol outlines a general synthetic route for creating a library of 2-amino-4-(trifluoromethyl)pyrimidine derivatives, which can be adapted based on the desired final product.

Diagram: Synthetic Workflow for 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives

G Synthetic Workflow Start 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione Intermediate1 Intermediate Pyrimidine Core Start->Intermediate1 Guanidine Hydrochloride, Sodium Ethoxide Intermediate2 Chlorinated Pyrimidine Intermediate1->Intermediate2 POCl3, Heat Final_Product 2-Amino-4-(trifluoromethyl)pyrimidine Derivative Library Intermediate2->Final_Product Substituted Amine, DIPEA, Dioxane, Heat

Caption: A generalized synthetic pathway for producing diverse 2-amino-4-(trifluoromethyl)pyrimidine derivatives.

Materials:

  • 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione (or other suitable diketone)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Phosphorus oxychloride (POCl3)

  • Various substituted amines

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Pyrimidine Core:

    • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir.

    • Add 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione to the mixture.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Neutralize the reaction with an acid (e.g., acetic acid) and extract the product. Purify to obtain the intermediate pyrimidine core.

  • Chlorination:

    • Treat the pyrimidine core with an excess of phosphorus oxychloride (POCl3).

    • Heat the mixture under reflux for a few hours.

    • Carefully quench the reaction with ice water and extract the chlorinated pyrimidine product. Purify as necessary.

  • Amination:

    • Dissolve the chlorinated pyrimidine in a suitable solvent such as 1,4-dioxane.

    • Add the desired substituted amine and a base like DIPEA.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) until the reaction is complete.

    • After cooling, perform a standard workup and purify the final compound by column chromatography to yield the target 2-amino-4-(trifluoromethyl)pyrimidine derivative.

Protocol 2: MTT Assay for Cell Viability and Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][14]

Diagram: MTT Assay Workflow

G MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (e.g., Pyrimidine Derivatives) & Incubate (24-72h) A->B C 3. Add MTT Reagent & Incubate (2-4h) B->C D 4. Viable cells convert MTT to Formazan C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO or SDS) D->E F 6. Measure Absorbance (e.g., at 570 nm) E->F G 7. Calculate Cell Viability & IC50 Values F->G

Caption: The sequential steps involved in performing an MTT assay to determine compound cytotoxicity.

Materials:

  • Cancer cell lines (e.g., H1975, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[3] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4][15]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a suitable software to determine the IC50 value.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to measure the inhibitory effect of a compound on the activity of a specific kinase by quantifying ADP production.

Diagram: Kinase Inhibition Assay Workflow

G Kinase Inhibition Assay Workflow A 1. Add Kinase and Inhibitor (Pyrimidine Derivative) to well B 2. Pre-incubate to allow inhibitor binding A->B C 3. Initiate reaction with Substrate and ATP B->C D 4. Kinase phosphorylates substrate, producing ADP C->D E 5. Add Reagent to stop reaction and deplete unused ATP D->E F 6. Add Detection Reagent to convert ADP to ATP and generate light E->F G 7. Measure Luminescence F->G H 8. Calculate % Inhibition and IC50 Value G->H

Caption: A workflow for determining kinase inhibition using a luminescence-based ADP detection method.

Materials:

  • Purified kinase of interest (e.g., PYK2, EGFR)

  • Specific kinase substrate peptide

  • ATP

  • Test inhibitor (this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction Setup:

    • In a white, opaque plate, add the kinase solution.

    • Add the serially diluted inhibitor or DMSO (for control wells).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the detection kit (e.g., ADP-Glo™ Reagent). Incubate for approximately 40 minutes.

    • Add the Kinase Detection Reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways Targeted by this compound Derivatives

EGFR Signaling Pathway

Derivatives of this scaffold have been shown to target EGFR, a receptor tyrosine kinase that, when dysregulated, is a key driver in several cancers.[3][5] Inhibition of EGFR blocks downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][16]

Diagram: EGFR Signaling Pathway Inhibition

G EGFR Signaling Pathway Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates

Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.

PYK2 Signaling Pathway

PYK2 is a non-receptor tyrosine kinase involved in pathways that control cell migration, invasion, and proliferation.[3][8] It is a therapeutic target for diseases like cancer and osteoporosis.[3][8]

Diagram: PYK2 Signaling Pathway Inhibition

G PYK2 Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm PYK2 PYK2 Src Src PYK2->Src Recruits & Activates Downstream Downstream Effectors (e.g., MAPK, PI3K/Akt) PYK2->Downstream Src->PYK2 Phosphorylates Migration Cell Migration, Proliferation, Invasion Downstream->Migration Inhibitor This compound Inhibitor Inhibitor->PYK2 Inhibits Stimuli Extracellular Stimuli (e.g., GPCR agonists, Ca2+) Stimuli->PYK2 Activates

Caption: Blockade of PYK2-mediated signaling by a this compound-based inhibitor.

Werner (WRN) Helicase in DNA Repair

WRN helicase is a crucial enzyme for maintaining genomic stability through its roles in DNA repair, replication, and recombination.[10] It is a promising target for anticancer therapies, especially in tumors with microsatellite instability.[6]

Diagram: Role of WRN Helicase and Inhibition

G WRN Helicase Inhibition in DNA Repair cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Double-Strand Breaks) WRN WRN Helicase DNA_Damage->WRN Recruits Repair DNA Repair Pathways (NHEJ, HRR) WRN->Repair Participates in Apoptosis Cell Death (Apoptosis) WRN->Apoptosis Inhibition leads to Stability Genomic Stability Repair->Stability Inhibitor This compound Inhibitor Inhibitor->WRN Inhibits

Caption: Inhibition of WRN helicase by a this compound derivative disrupts DNA repair, leading to cell death.

References

Application Notes and Protocols: In Vitro Antifungal Assay for 4-(Trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal properties. The incorporation of a trifluoromethyl group can enhance the efficacy and metabolic stability of these compounds. This document provides a detailed protocol for the in vitro evaluation of the antifungal activity of novel 4-(Trifluoromethyl)pyrimidine derivatives. The primary method described is the broth microdilution assay, a gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1] This method is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Principle of the Method

The broth microdilution method quantitatively determines the in vitro antifungal activity of a compound by assessing its ability to inhibit the growth of a standardized fungal inoculum in a liquid medium.[1][4] The assay involves preparing serial twofold dilutions of the this compound derivatives in microtiter plates.[3] Each well is then inoculated with a standardized fungal suspension. Following an incubation period, the plates are visually or spectrophotometrically inspected to determine the MIC, which is the lowest concentration of the compound that prevents visible fungal growth.[1]

Data Presentation

The quantitative results of the in vitro antifungal assay should be summarized for clear comparison. The primary endpoints are the Minimum Inhibitory Concentration (MIC) and, if further characterization is desired, the half-maximal effective concentration (EC50).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Pathogenic Fungi

Compound IDCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus fumigatus (ATCC 204305) MIC (µg/mL)Cryptococcus neoformans (ATCC 52817) MIC (µg/mL)Positive Control (Fluconazole) MIC (µg/mL)
Derivative 1
Derivative 2
Derivative 3
...

Table 2: Half-Maximal Effective Concentration (EC50) of Lead Compounds

Compound IDCandida albicans (ATCC 90028) EC50 (µg/mL)Aspergillus fumigatus (ATCC 204305) EC50 (µg/mL)Cryptococcus neoformans (ATCC 52817) EC50 (µg/mL)
Derivative X
Derivative Y

Experimental Protocols

Materials and Reagents
  • This compound derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)[5]

  • Sterile saline (0.85% NaCl)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer (optional, for inoculum standardization)

  • Hemocytometer or colony counter

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of This compound derivatives in DMSO D Perform serial two-fold dilutions of compounds in 96-well plates A->D B Culture fungal strains on SDA or PDA plates C Prepare standardized fungal inoculum B->C E Inoculate wells with standardized fungal suspension C->E D->E F Incubate plates under appropriate conditions E->F G Visually or spectrophotometrically determine MIC values F->G H Calculate EC50 values (optional) G->H I Record and tabulate results G->I

Experimental workflow for the in vitro antifungal assay.

Step-by-Step Protocol

1. Preparation of Fungal Inoculum:

  • Yeast (e.g., Candida albicans, Cryptococcus neoformans):

    • Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.[3]

  • Filamentous Fungi (e.g., Aspergillus fumigatus):

    • Grow the mold on a PDA plate at 35°C for 5-7 days until sporulation is evident.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of each this compound derivative in sterile DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.

  • Add 200 µL of the working compound solution (stock solution diluted in RPMI-1640 to twice the highest desired final concentration) to well 1.

  • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Add 100 µL of sterile RPMI-1640 medium to well 12.

  • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., and 48-72 hours for Aspergillus spp. and Cryptococcus spp.[2]

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth. For azoles and pyrimidine derivatives, the endpoint for yeasts is often defined as the concentration that causes a significant reduction (e.g., 50%) in growth compared to the growth control.[2]

  • The MIC for filamentous fungi is typically the concentration that results in complete inhibition of growth.[2]

Potential Mechanism of Action

Some pyrimidine-based antifungal agents have been shown to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] Specifically, they may inhibit the enzyme lanosterol demethylase (CYP51).[6][7] Another potential mechanism for some pyrimidine derivatives is the disruption of endoplasmic reticulum (ER) function and homeostasis.[8][9]

G compound This compound Derivative cyp51 Lanosterol 14α-demethylase (CYP51) compound->cyp51 Inhibition ergosterol Ergosterol cyp51->ergosterol Catalyzes conversion lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Essential component growth Fungal Growth Inhibition membrane->growth

Putative signaling pathway for antifungal activity.

References

Application Notes and Protocols for Evaluating the Insecticidal Activity of 4-(Trifluoromethyl)pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of insecticide resistance in pest populations necessitates the discovery and development of novel bioactive molecules with different modes of action.[1] Pyrimidine derivatives, particularly those containing a trifluoromethyl group, have emerged as a significant molecular scaffold in the creation of new pesticides due to their high efficacy and broad-spectrum biological activities.[2][3] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the pyrimidine ring, in particular, has been shown to significantly enhance insecticidal activity.[2]

These application notes provide a comprehensive set of protocols for the systematic evaluation of the insecticidal properties of novel 4-(Trifluoromethyl)pyrimidine analogues. The described bioassays are designed to determine key toxicological endpoints, such as the median lethal dose (LD50) and median lethal concentration (LC50), which are crucial for structure-activity relationship (SAR) studies and identifying promising lead compounds for further development.[1][4]

Experimental Protocols

A successful evaluation of insecticidal activity relies on standardized and reproducible bioassays.[5] Key factors that influence bioassay outcomes include the health and developmental stage of the test insects, the method of insecticide application, and controlled environmental conditions.[4]

Test Insect Rearing

Maintaining a healthy, homogenous population of test insects is fundamental for obtaining reliable and consistent bioassay results.

  • Species Selection: Choose insect species relevant to the target application (e.g., Spodoptera frugiperda (fall armyworm), Mythimna separata (oriental armyworm), Aedes aegypti (yellow fever mosquito), or Culex pipiens (common house mosquito)).[1][6][7]

  • Colony Maintenance:

    • House insects in appropriate cages or containers under controlled environmental conditions (e.g., 25-28°C, 60-70% relative humidity, 12:12 or 16:8 light:dark photoperiod).[8]

    • Provide a standardized artificial or natural diet appropriate for the species. For example, mosquito larvae can be reared in water with yeast or fish food, while lepidopteran larvae can be raised on an artificial diet based on corn or wheat germ.

    • Ensure a continuous supply of fresh food and water, and maintain cage hygiene to prevent disease outbreaks.

  • Stage Selection: For bioassays, use insects of a specific developmental stage and age (e.g., third-instar larvae or 3-5 day old non-blood-fed adult female mosquitoes) to ensure uniformity in susceptibility.

Topical Application Bioassay (LD50 Determination)

This method is used to determine the dose of a compound that is lethal to 50% of the test population when applied directly to the insect's body surface.[4] The LD50 is typically expressed in nanograms (ng) or micrograms (µg) per insect or per gram of body weight.[9][10]

  • Materials:

    • Technical grade this compound analogues

    • Acetone (or another suitable volatile solvent)

    • Microsyringe or microapplicator

    • Petri dishes or ventilated containers

    • Anesthetizing agent (e.g., CO2 or chilling)

  • Procedure:

    • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a series of five to seven serial dilutions from the stock solution to obtain a range of concentrations expected to cause between 10% and 90% mortality. A control group should be treated with acetone only.

    • Insect Handling: Anesthetize a batch of uniform-sized insects (e.g., third-instar larvae).

    • Application: Using a microapplicator, apply a small, precise volume (e.g., 0.5-1.0 µL) of a test dilution to the dorsal thoracic region of each anesthetized insect.[4]

    • Incubation: Place 10 to 25 treated insects into a petri dish or ventilated container with access to food.[11] Each concentration, including the control, should have at least three replicates.

    • Mortality Assessment: Assess and record mortality at set time intervals, typically 24, 48, and 72 hours post-application.[8] An insect is considered dead if it is unable to make any coordinated movement when gently prodded with a fine brush.[12]

    • Data Analysis: Correct the observed mortality for any deaths in the control group using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100. Calculate the LD50 values and their 95% confidence intervals using probit analysis software.[11][12]

Contact/Residual Bioassay (LC50 Determination)

This bioassay evaluates the toxicity of a compound when insects come into contact with a treated surface. The adult vial test is a common method for this purpose.[11] The LC50, the concentration lethal to 50% of the population, is expressed in µg/mL or mg/L.[13]

  • Materials:

    • Test compounds

    • Acetone

    • Glass scintillation vials (e.g., 20 mL)

    • Vial roller or hot dog roller (heating element off)[12]

    • Ventilated caps or cotton plugs

  • Procedure:

    • Preparation of Vials: Prepare a range of concentrations of the test compounds in acetone. Pipette a set volume (e.g., 0.5 mL) of each solution into a glass vial. A control vial should be prepared with acetone only.[12]

    • Coating: Roll the vials on a roller at room temperature until the acetone has completely evaporated, leaving a uniform film of the compound coating the inner surface.

    • Insect Exposure: Introduce 10 to 25 insects into each vial and seal with a cotton plug or ventilated cap.[11]

    • Incubation: Keep the vials upright at a controlled room temperature.

    • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours.[8]

    • Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC50 values via probit analysis.[12]

Larval Dip / Diet Incorporation Bioassay (LC50 Determination)

This method is suitable for aquatic insects (like mosquito larvae) or for assessing oral toxicity in terrestrial insects.

  • Procedure (Mosquito Larvae):

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute in water to achieve the final test concentrations.

    • Place 20-25 larvae into beakers containing a fixed volume (e.g., 100 mL) of the test solution.[6]

    • Assess mortality after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to stimulus.

    • Calculate LC50 values using probit analysis.

  • Procedure (Diet Incorporation):

    • Prepare the standard artificial diet for the target insect.

    • While the diet is still liquid and cooling, add the test compound (dissolved in a small amount of a suitable solvent) to achieve the desired final concentrations. Ensure the compound is mixed thoroughly for uniform distribution.

    • Dispense the treated diet into rearing containers and allow it to solidify.

    • Introduce one larva per container to prevent cannibalism.

    • Record mortality and any sublethal effects (e.g., reduced growth) over several days.

    • Calculate the LC50 value based on mortality data.

Data Presentation

Quantitative results from the bioassays should be summarized for clear comparison of the insecticidal potency of different analogues.

Table 1: Topical Application Bioassay Results (LD50)

Compound ID Target Insect Species LD50 (µ g/insect ) at 24h 95% Confidence Interval LD50 (µ g/insect ) at 48h 95% Confidence Interval
Analogue-001 Spodoptera frugiperda
Analogue-002 Spodoptera frugiperda
Analogue-001 Mythimna separata
Analogue-002 Mythimna separata

| Positive Control | Spodoptera frugiperda | | | | |

Table 2: Contact/Residual Bioassay Results (LC50)

Compound ID Target Insect Species LC50 (µg/cm²) at 24h 95% Confidence Interval LC50 (µg/cm²) at 48h 95% Confidence Interval
Analogue-001 Aedes aegypti (Adult)
Analogue-002 Aedes aegypti (Adult)
Analogue-001 Culex pipiens (Adult)
Analogue-002 Culex pipiens (Adult)

| Positive Control | Aedes aegypti (Adult) | | | | |

Table 3: Larval Bioassay Results (LC50)

Compound ID Target Insect Species LC50 (mg/L) at 24h 95% Confidence Interval LC50 (mg/L) at 48h 95% Confidence Interval
Analogue-001 Aedes aegypti (Larva)
Analogue-002 Aedes aegypti (Larva)
Analogue-001 Culex pipiens (Larva)
Analogue-002 Culex pipiens (Larva)

| Positive Control | Aedes aegypti (Larva) | | | | |

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for evaluating the insecticidal activity of the synthesized analogues.

G cluster_prep Preparation Phase cluster_bioassay Bioassay Phase cluster_analysis Data Analysis Phase rearing Insect Rearing (Uniform Population) topical Topical Application (LD50) rearing->topical contact Contact Bioassay (LC50) rearing->contact oral Oral Bioassay (LC50) rearing->oral synthesis Synthesize Analogues solutions Prepare Test Solutions (Serial Dilutions) synthesis->solutions solutions->topical solutions->contact solutions->oral mortality Assess Mortality (24h, 48h, 72h) topical->mortality contact->mortality oral->mortality probit Probit Analysis (Calculate LC50/LD50) mortality->probit sar Structure-Activity Relationship (SAR) probit->sar

Caption: Workflow for insecticidal activity evaluation.

Potential Insecticide Modes of Action

While the specific mode of action for novel this compound analogues requires dedicated investigation, insecticides commonly target several key physiological systems. This diagram illustrates potential target sites. The Insecticide Resistance Action Committee (IRAC) classifies modes of action to aid in resistance management.[14][15]

G cluster_nervous Nervous System cluster_growth Growth & Development cluster_energy Energy Metabolism compound This compound Analogue ach Acetylcholine (ACh) Receptors / Esterase compound->ach Neurotoxicity gaba GABA-gated Chloride Channels compound->gaba Neurotoxicity vgsc Voltage-gated Sodium Channels compound->vgsc Neurotoxicity chitin Chitin Biosynthesis compound->chitin Growth Regulation hormone Hormone Mimics/ Antagonists compound->hormone Growth Regulation atp Mitochondrial ATP Synthase compound->atp Metabolic Disruption etc Electron Transport Chain (e.g., METI) compound->etc Metabolic Disruption

Caption: Potential modes of action for insecticides.

References

Application Notes: Antiviral Efficacy of 4-(Trifluoromethyl)pyrimidine Derivatives Against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a widespread and economically significant plant pathogen that affects a broad range of host plants, leading to significant crop losses. The development of effective antiviral agents is crucial for managing TMV infections. Pyrimidine derivatives, particularly those containing a trifluoromethyl group, have emerged as a promising class of compounds with potent antiviral activities. This document provides a comprehensive overview of the application and evaluation of 4-(Trifluoromethyl)pyrimidine derivatives as anti-TMV agents, including detailed experimental protocols and data presentation guidelines. The trifluoromethyl group is known to enhance the biological activity, metabolic stability, and bioavailability of compounds.[1][2]

Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives

A series of trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their in vivo antiviral activity against TMV using the half-leaf method.[3] These compounds have demonstrated moderate to good anti-TMV activity, with some derivatives showing higher efficacy than the commercial agent Ningnanmycin.[3][4] The antiviral effects are categorized into curative, protective, and inactivation activities.

Data Summary:

The following table summarizes the in vivo antiviral activity of selected trifluoromethyl pyrimidine derivatives against TMV at a concentration of 500 µg/mL.

CompoundCurative Activity (%)Protection Activity (%)Inactivation Activity (%)
5b 70.1--
5f -65.7-
5h -66.4-
5j 76.3--
5l 64.1--
5m 66.165.5-
5q 71.362.7-
5s 64.261.6-
Ningnanmycin (Control) 54.058.6-

Data sourced from studies on trifluoromethyl pyrimidine derivatives.[3]

Furthermore, the half-maximal effective concentration (EC50) values for the most potent compounds were determined to quantify their antiviral efficacy.

CompoundCurative Activity EC50 (µg/mL)Protection Activity EC50 (µg/mL)
5j 126.4-
5m -103.4
Ningnanmycin (Control) >200>200

Data sourced from studies on trifluoromethyl pyrimidine derivatives.[3]

Mechanism of Action

The preliminary mechanism of action for these compounds appears to involve the inhibition of the TMV coat protein (TMV-CP).[4] Microscale thermophoresis (MST) experiments have shown a direct interaction between active pyrimidine derivatives and TMV-CP.[3] By binding to the coat protein, these compounds may interfere with viral assembly and disassembly, crucial steps in the TMV life cycle.[5]

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration at which the test compound exhibits toxicity to the host plant cells. This is essential to ensure that the observed antiviral activity is not due to phytotoxicity.

Materials:

  • Host plant (e.g., Nicotiana tabacum)

  • This compound derivative stock solution

  • Murashige and Skoog (MS) medium

  • Sterile petri dishes

  • Plant growth chamber

Protocol:

  • Prepare leaf discs from healthy, young host plant leaves using a cork borer.

  • Place the leaf discs on MS medium in petri dishes.

  • Prepare serial dilutions of the this compound derivative in the MS medium. A typical concentration range would be 1000, 500, 250, 125, and 62.5 µg/mL.

  • Treat the leaf discs with the different concentrations of the compound. Include a negative control (medium only) and a positive control (a known phytotoxic agent).

  • Incubate the petri dishes in a plant growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • After 3-5 days, visually assess the leaf discs for signs of cytotoxicity, such as chlorosis, necrosis, or growth inhibition.

  • The highest concentration that does not cause any visible damage is considered the maximum non-toxic concentration.

In Vivo Antiviral Activity Assay (Half-Leaf Method)

Objective: To evaluate the curative, protective, and inactivation activities of the compound against TMV in a living plant system.

Materials:

  • Host plant (Nicotiana glutinosa or other local lesion host)

  • TMV suspension (e.g., 6 x 10^-3 mg/mL)

  • This compound derivative solution (at a non-toxic concentration)

  • Phosphate buffer (0.01 M, pH 7.4)

  • Carborundum (abrasive)

Protocol:

Curative Activity:

  • Select healthy host plant leaves of similar size.

  • Lightly dust the entire leaf surface with carborundum.

  • Inoculate the entire leaf by gently rubbing with the TMV suspension.

  • After 30 minutes, rinse the leaves with water.

  • Gently rub one half of the leaf (left or right side of the midrib) with the test compound solution. The other half is treated with a solvent control (e.g., phosphate buffer containing a small amount of the solvent used to dissolve the compound).

  • Keep the plants in a greenhouse and allow local lesions to develop.

  • After 2-3 days, count the number of local lesions on each half of the leaf.

  • Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Protective Activity:

  • Treat one half of the leaf with the test compound solution and the other half with the solvent control.

  • After 24 hours, inoculate the entire leaf with the TMV suspension.

  • Follow steps 6-8 from the curative activity protocol.

Inactivation Activity:

  • Mix the TMV suspension with the test compound solution at the desired concentration and incubate for 30 minutes.

  • Inoculate one half of a leaf with this mixture.

  • Inoculate the other half of the leaf with a mixture of TMV suspension and the solvent control.

  • Follow steps 6-8 from the curative activity protocol.

EC50 Determination

Objective: To determine the concentration of the compound that inhibits 50% of the viral activity.

Protocol:

  • Perform the in vivo antiviral activity assay (curative or protective) using a series of concentrations of the this compound derivative (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Calculate the inhibition rate for each concentration.

  • Plot the inhibition rate against the logarithm of the compound concentration.

  • Use regression analysis to determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening & Evaluation cluster_moa Mechanism of Action A Synthesize & Characterize This compound Derivatives C Cytotoxicity Assay (Determine Max Non-Toxic Conc.) A->C B Prepare TMV Inoculum & Host Plants D In Vivo Antiviral Assay (Half-Leaf Method) B->D C->D Use Non-Toxic Concentrations E EC50 Determination D->E Test Serial Dilutions F Microscale Thermophoresis (MST) (Compound-TMV-CP Interaction) E->F Investigate Potent Compounds

Caption: Experimental workflow for evaluating the antiviral efficacy of this compound derivatives against TMV.

tmv_infection_pathway cluster_entry Viral Entry & Uncoating cluster_replication Replication cluster_assembly_movement Assembly & Movement cluster_inhibition Potential Inhibition by this compound A TMV Particle Enters Host Cell B Viral RNA (vRNA) is Released from Coat Protein (CP) A->B C vRNA Translation to Produce Replicase Proteins B->C D Formation of Viral Replication Complexes (VRCs) C->D E vRNA Replication D->E F Synthesis of Coat Protein (CP) & Movement Protein (MP) E->F G Assembly of New TMV Particles F->G H Cell-to-Cell Movement via Plasmodesmata (facilitated by MP) G->H I This compound Derivative J Binds to TMV-CP I->J J->B Inhibits Uncoating J->G Inhibits Assembly

Caption: Simplified TMV infection cycle and the proposed mechanism of action for this compound derivatives.

References

Troubleshooting & Optimization

Side reactions and byproducts in the synthesis of 4-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(trifluoromethyl)pyrimidine. Our aim is to address common challenges, including side reactions and byproduct formation, to facilitate a successful synthesis.

Troubleshooting Guide

Problem 1: Low or no yield of 4-hydroxy-6-(trifluoromethyl)pyrimidine during cyclocondensation.

  • Question: My cyclocondensation reaction of ethyl trifluoroacetoacetate and formamide is resulting in a low yield of the desired 4-hydroxy-6-(trifluoromethyl)pyrimidine. What are the possible causes and solutions?

  • Answer: Low yields in this step can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.

    • Incomplete Reaction: Ensure that the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended.

    • Reagent Quality: The purity of starting materials is crucial. Ensure that ethyl trifluoroacetoacetate and formamide are of high purity and free from water.

    • Reaction Conditions: The choice of base and solvent is critical. While formamide can act as both reactant and solvent, in some cases, the addition of a base like sodium ethoxide may be required. The temperature should be carefully controlled to prevent decomposition of starting materials or products.

    • Side Reactions: One potential side reaction is the formation of open-chain intermediates that fail to cyclize. This can sometimes be mitigated by adjusting the reaction temperature or the stoichiometry of the reactants.

Problem 2: Formation of multiple products during the chlorination of 4-hydroxy-6-(trifluoromethyl)pyrimidine.

  • Question: I am observing multiple spots on my TLC plate after the chlorination of 4-hydroxy-6-(trifluoromethyl)pyrimidine with phosphorus oxychloride (POCl₃). What are these byproducts and how can I avoid them?

  • Answer: The formation of multiple products during chlorination is a common issue. The primary byproducts are typically over-chlorinated species and unreacted starting material.[1]

    • Over-chlorination: While the 4-position is the primary site of chlorination, aggressive reaction conditions (high temperature, prolonged reaction time, or large excess of POCl₃) can potentially lead to the chlorination of other positions on the pyrimidine ring, although this is less common for this specific substrate. To minimize this, use a controlled amount of POCl₃ (1.5-2 equivalents) and maintain a moderate reaction temperature.[2][3]

    • Incomplete Reaction: Unreacted 4-hydroxy-6-(trifluoromethyl)pyrimidine will appear as a separate spot. Ensure the reaction goes to completion by monitoring with TLC. The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can catalyze the reaction and drive it to completion.[2][4]

    • Hydrolysis: The product, 4-chloro-6-(trifluoromethyl)pyrimidine, can be susceptible to hydrolysis back to the starting material during aqueous workup. It is important to perform the workup under neutral or slightly acidic conditions and to minimize contact time with water.

Problem 3: Difficulty in removing the chloro group in the final dehalogenation step.

  • Question: I am struggling to convert 4-chloro-6-(trifluoromethyl)pyrimidine to the final product, this compound. What are the best methods and potential pitfalls?

  • Answer: The dehalogenation of 4-chloro-6-(trifluoromethyl)pyrimidine can be achieved through methods like catalytic hydrogenation.

    • Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The choice of catalyst loading and quality is important for reaction efficiency.

    • Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature can be optimized to improve the reaction rate.

    • Incomplete Reaction: If the reaction is incomplete, consider increasing the catalyst loading, hydrogen pressure, or reaction time. Ensure the catalyst is not poisoned by impurities from the previous step.

    • Side Reactions: While generally a clean reaction, potential side reactions could include the reduction of the pyrimidine ring under very harsh conditions. Careful monitoring of the reaction is advised.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed synthetic strategy involves a three-step process:

  • Cyclocondensation: Reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound, such as ethyl trifluoroacetoacetate, with a source of the N-C-N fragment, like formamide, to form 4-hydroxy-6-(trifluoromethyl)pyrimidine.

  • Chlorination: Conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-6-(trifluoromethyl)pyrimidine.

  • Dehalogenation: Removal of the chloro group, typically through catalytic hydrogenation, to afford the final product, this compound.[5][6]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are necessary. Phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenation involves the use of flammable hydrogen gas and should be conducted in a properly set up and vetted apparatus. Always consult the Safety Data Sheets (SDS) for all reagents used.

Q3: Can the trifluoromethyl group be affected during the synthesis?

A3: The trifluoromethyl group is generally stable under many reaction conditions. However, under very harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the trifluoromethyl group to a carboxylic acid is a possibility, although it is not a commonly reported side reaction in this specific synthesis.

Data Presentation

The following table summarizes potential side reactions and byproducts that may be encountered during the synthesis of this compound.

Reaction Step Potential Side Reaction/Byproduct Plausible Cause Suggested Mitigation Strategy
Cyclocondensation Incomplete cyclization (open-chain intermediates)Insufficient reaction time or temperature; poor quality reagents.Monitor reaction to completion; use high-purity starting materials; optimize reaction conditions.
Formation of regioisomersUse of an unsymmetrical C1-N source.Use a symmetrical reactant like formamide.
Chlorination Over-chlorinationExcess chlorinating agent; high reaction temperature; prolonged reaction time.[1]Use a controlled stoichiometry of POCl₃; maintain a moderate temperature.
Incomplete chlorination (unreacted starting material)Insufficient chlorinating agent or reaction time.[1]Monitor reaction to completion; use a catalytic amount of a tertiary amine.
Hydrolysis of the chloro-productAqueous workup under basic conditions.[1]Perform workup under neutral or slightly acidic conditions; minimize contact with water.
Dehalogenation Incomplete dehalogenationInactive catalyst; insufficient hydrogen pressure or reaction time.Use fresh, high-quality catalyst; optimize hydrogen pressure and reaction time.
Reduction of the pyrimidine ringOverly harsh hydrogenation conditions.Use milder conditions and monitor the reaction progress carefully.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below. Note: These are generalized procedures and may require optimization.

Step 1: Synthesis of 4-hydroxy-6-(trifluoromethyl)pyrimidine

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl trifluoroacetoacetate (1.0 eq) and formamide (2.0 eq).

  • Heat the mixture to 120-140 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-6-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine

  • To a flask containing 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq), add phosphorus oxychloride (2.0 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-6-(trifluoromethyl)pyrimidine. Further purification may be achieved by column chromatography or distillation.

Step 3: Synthesis of this compound

  • Dissolve 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Add a base such as sodium acetate (1.5 eq) to neutralize the HCl formed during the reaction.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the product by column chromatography or distillation.

Mandatory Visualization

Synthesis_Pathway cluster_step1 cluster_step2 cluster_step3 start Ethyl Trifluoroacetoacetate + Formamide intermediate1 4-Hydroxy-6-(trifluoromethyl)pyrimidine start->intermediate1 Cyclocondensation side1 Incomplete Cyclization Products start->side1 Side Reaction intermediate2 4-Chloro-6-(trifluoromethyl)pyrimidine intermediate1->intermediate2 Chlorination (POCl₃) side2 Over-chlorination Byproducts intermediate1->side2 product This compound intermediate2->product Dehalogenation (H₂/Pd-C) side3 Unreacted Hydroxypyrimidine intermediate2->side3 Hydrolysis (Workup) side4 Ring Reduction Byproducts intermediate2->side4 Side Reaction

Caption: Synthetic pathway of this compound and potential side reactions.

References

Technical Support Center: Purification of 4-(Trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(trifluoromethyl)pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most frequently employed purification techniques for this compound derivatives are column chromatography, recrystallization, and liquid-liquid extraction. Column chromatography is widely used for separating complex mixtures and isolating the desired product.[1][2][3] Recrystallization is an effective method for purifying solid compounds to a high degree of purity.[4] Liquid-liquid extraction is typically used during the initial work-up to remove inorganic salts and other highly polar or non-polar impurities.[1][5]

Q2: What are some common impurities I might encounter?

A2: Common impurities can include unreacted starting materials, reagents, byproducts from side reactions, and residual solvents. For instance, in syntheses involving reagents like phosphorus oxychloride (POCl₃), residual amounts can remain.[1] In reactions involving solvents like DMF, thermal decomposition of the solvent can introduce impurities.[6] It is also possible for isomers or over-alkylated/acylated products to form, depending on the specific reaction.

Q3: My this compound derivative is a solid. Should I use column chromatography or recrystallization?

A3: The choice depends on the nature and quantity of the impurities. If you have a crude solid with a significant amount of various impurities, column chromatography is generally the better initial choice to separate the target compound from other components.[7] If the crude product is relatively pure (generally >80-90%) and you want to achieve high crystalline purity, recrystallization is an excellent and often preferred method.[4][8] In many cases, a sequential approach is optimal: initial purification by column chromatography followed by a final recrystallization step to obtain a highly pure, crystalline product.

Q4: I'm having trouble with my column chromatography. What are some common issues and how can I resolve them?

A4: Common issues in column chromatography include poor separation of compounds, slow elution, and cracking of the stationary phase. Poor separation can often be addressed by optimizing the solvent system (eluent). Using a less polar solvent system will generally result in slower elution and better separation of less polar compounds, while a more polar system will accelerate the elution of polar compounds. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[9] A cracked or unevenly packed column can lead to channeling and poor separation; ensure the silica gel is packed as a uniform slurry.[10][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after column chromatography The compound is highly polar and is sticking to the silica gel.Add a small percentage of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to the eluent to improve recovery.
The compound is co-eluting with an impurity.Optimize the solvent system using TLC to achieve better separation. Consider using a different stationary phase (e.g., alumina).
The compound is unstable on silica gel.Minimize the time the compound spends on the column by using flash chromatography. Consider alternative purification methods like recrystallization or preparative HPLC.
Oily product after evaporation of solvent Residual high-boiling point solvent (e.g., DMF, DMSO).Use a high-vacuum pump or perform a co-evaporation with a more volatile solvent like toluene to remove residual high-boiling solvents.
The compound has a low melting point.If the compound is pure, you may have an oil at room temperature. Confirm purity by NMR or LC-MS.
Product fails to crystallize The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution.[12]
The compound is too soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity is observed, then allow to cool.[12]
Presence of impurities inhibiting crystallization.Re-purify the compound by column chromatography to remove impurities that may be hindering crystal lattice formation.
Colored impurities in the final product Highly conjugated byproducts or degradation products.During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[12][13]

Purification Methodologies: Data and Protocols

Column Chromatography Performance

The following table summarizes typical conditions used for the purification of this compound derivatives by column chromatography as reported in the literature.

Derivative Type Stationary Phase Mobile Phase (Eluent) Yield (%) Reference
Amide DerivativesSilica GelEthyl acetate/Petroleum ether (1:10)53.4[2][3]
Amine DerivativesSilica GelEtOAc/n-hexane (1:4)11
Phenol DerivativesSilica GelEtOAc/n-hexane (1:2)56
Pyrimidin-4(3H)-one DerivativesSilica Gel (60-120 mesh)70% EtOAc-hexane26[14]
Pyrimidin-4(3H)-one DerivativesSilica Gel (60-120 mesh)25% EtOAc-hexane39[14]
Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of a this compound derivative using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.[9][10]

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[9] Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the sample through the column, collecting fractions in test tubes or flasks.[7]

    • The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[7]

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol describes a general method for the purification of a solid this compound derivative.

  • Solvent Selection:

    • Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[13] Test small batches with different solvents (e.g., ethanol, methanol, ethyl acetate, hexane, water) to find the optimal one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.[8][12]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[13]

  • Hot Filtration:

    • If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[13]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[8][12] Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals with a small amount of cold solvent.[12]

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product Mixture extraction Liquid-Liquid Extraction start->extraction column_chrom Column Chromatography extraction->column_chrom recrystallization Recrystallization column_chrom->recrystallization analysis Purity Check (TLC, NMR, LC-MS) recrystallization->analysis pure_product Pure this compound Derivative analysis->pure_product

Caption: General purification workflow for this compound derivatives.

troubleshooting_crystallization cluster_solutions Troubleshooting Steps cluster_outcomes Expected Outcomes start Does the product fail to crystallize? evaporate Evaporate some solvent start->evaporate Yes add_anti_solvent Add anti-solvent start->add_anti_solvent Yes repurify Re-purify by column chromatography start->repurify Yes crystals_form Crystals Form start->crystals_form No evaporate->crystals_form add_anti_solvent->crystals_form repurify->start Then attempt crystallization again

Caption: Troubleshooting guide for crystallization issues.

References

Technical Support Center: Overcoming Low Aqueous Solubility of 4-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of 4-(Trifluoromethyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (CAS RN: 136547-16-5) is a heterocyclic organic compound with a molecular weight of 148.09 g/mol .[1][2] Its structure, featuring a pyrimidine ring and a trifluoromethyl group, contributes to its low aqueous solubility. The trifluoromethyl group, while often enhancing metabolic stability and binding affinity, can significantly increase lipophilicity, thereby reducing water solubility.[3] Poor aqueous solubility is a major obstacle in drug development, as it can lead to low bioavailability, hindering the translation of promising compounds into effective therapeutics.[4][5]

Q2: What are the primary strategies for improving the aqueous solubility of compounds like this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][5][6][7][8][9][10][11][12] The most common approaches include:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[4][7][]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic compound.[6][8][14]

  • Complexation: Using complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, forming a more soluble inclusion complex.[7][15][16]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier at the molecular level can enhance its dissolution rate and solubility.[9]

  • Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area available for dissolution.[8][9]

Q3: How do I choose the most suitable solubilization technique for my experiment?

The selection of an appropriate method depends on several factors, including the physicochemical properties of this compound, the required concentration, the experimental system (e.g., in vitro assay vs. in vivo study), and potential downstream applications. A systematic approach, as outlined in the workflow diagram below, is recommended.

Troubleshooting Guides

Issue 1: Precipitation of this compound is observed when preparing an aqueous stock solution.
  • Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.

  • Troubleshooting Steps:

    • Determine the baseline solubility: Before attempting solubilization, it is crucial to determine the equilibrium solubility of the compound in your specific aqueous buffer using a method like the shake-flask technique.

    • Attempt pH modification: If the compound has ionizable groups, adjust the pH of the buffer. The pyrimidine ring suggests potential basicity, so lowering the pH might increase solubility.

    • Utilize co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400 and then dilute it into the aqueous medium.[][17] Be mindful of the final co-solvent concentration, as it may affect your experimental system.

    • Consider complexation: If co-solvents are not suitable, cyclodextrins can be used to form an inclusion complex and enhance solubility.

Issue 2: The required concentration for a cell-based assay cannot be reached without using a high percentage of co-solvent that is toxic to the cells.
  • Possible Cause: The therapeutic or experimental concentration of this compound is significantly higher than its achievable solubility with non-toxic levels of co-solvents.

  • Troubleshooting Steps:

    • Explore cyclodextrin complexation: Cyclodextrins are generally well-tolerated in cell culture and can significantly increase the aqueous solubility of guest molecules.[15]

    • Prepare a solid dispersion: For longer-term use or for preparing stock solutions, creating a solid dispersion of this compound in a hydrophilic polymer can be an effective strategy.[9]

    • Investigate nanosuspensions: If the experimental setup allows, a nanosuspension of the compound can be prepared to increase the dissolution rate and apparent solubility.[10][11]

Data Presentation

Table 1: Common Co-solvents for Enhancing Solubility of Poorly Water-Soluble Compounds.

Co-solventTypical Starting Concentration (% v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)1-10%Can be toxic to cells at higher concentrations.
Ethanol5-20%May cause protein precipitation at high concentrations.
Polyethylene Glycol 400 (PEG 400)10-50%Generally low toxicity, but can be viscous.[]
Propylene Glycol10-40%A common vehicle for oral and parenteral formulations.[17]

Table 2: Comparison of Common Solubility Enhancement Techniques.

TechniqueFold Increase in Solubility (Typical)AdvantagesDisadvantages
pH Adjustment10 - 1000Simple and cost-effective for ionizable compounds.[]Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvency2 - 500Simple to implement; a wide range of co-solvents are available.[18]Potential for in vivo precipitation upon dilution; co-solvent toxicity.[6]
Cyclodextrin Complexation5 - 200Low toxicity; can improve stability.[15][18]Limited by stoichiometry and binding constant; can be expensive.
Solid Dispersion10 - 200Can significantly improve dissolution rate and bioavailability.[18]Can be physically unstable (recrystallization); requires specialized equipment.
Nanosuspension5 - 50 (dissolution rate)Increases surface area and dissolution velocity.[18]Primarily affects dissolution rate, not equilibrium solubility; potential for particle aggregation.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle, then filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Solubility Enhancement using Co-solvents
  • Co-solvent Selection: Choose a panel of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the selected co-solvent.

  • Titration: Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Solubility Determination: Add an excess of this compound to each co-solvent/buffer mixture and determine the equilibrium solubility as described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal co-solvent system.

Protocol 3: Phase Solubility Studies with Cyclodextrins
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its low toxicity and high aqueous solubility.

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20 mM).

  • Equilibration: Add an excess of this compound to each cyclodextrin solution and equilibrate using the shake-flask method (Protocol 1).

  • Quantification: Determine the concentration of dissolved this compound in the filtered supernatant of each sample.

  • Diagram Construction: Plot the solubility of this compound against the concentration of HP-β-CD. The shape of the resulting phase-solubility diagram will indicate the stoichiometry and stability of the inclusion complex.

Visualizations

G start Start: Low Aqueous Solubility of This compound check_ionizable Is the compound ionizable? start->check_ionizable ph_adjustment pH Adjustment check_ionizable->ph_adjustment Yes co_solvency Co-solvency check_ionizable->co_solvency No ph_adjustment->co_solvency end_soluble Sufficiently Soluble ph_adjustment->end_soluble check_toxicity Is co-solvent toxicity a concern? co_solvency->check_toxicity complexation Complexation (e.g., Cyclodextrins) solid_dispersion Solid Dispersion complexation->solid_dispersion complexation->end_soluble end_insoluble Further Optimization Needed solid_dispersion->end_insoluble check_toxicity->complexation Yes check_toxicity->end_soluble No

Caption: Decision tree for selecting a solubility enhancement technique.

G prep_stock 1. Prepare Concentrated Stock in Co-solvent prep_dilutions 2. Prepare Serial Dilutions of Co-solvent in Buffer prep_stock->prep_dilutions add_excess 3. Add Excess Compound to Each Dilution prep_dilutions->add_excess equilibrate 4. Equilibrate (Shake-Flask) add_excess->equilibrate filter_quantify 5. Filter and Quantify (e.g., HPLC) equilibrate->filter_quantify plot_data 6. Plot Solubility vs. Co-solvent Concentration filter_quantify->plot_data

References

Optimizing reaction conditions for the synthesis of 4-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Trifluoromethyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, with a suitable N-C-N fragment like formamidine.[1][2] This approach is a variation of the classical pyrimidine synthesis.

Q2: What are the key starting materials for the synthesis of this compound?

The key precursors are typically:

  • A trifluoromethyl β-dicarbonyl compound (e.g., ethyl 4,4,4-trifluoroacetoacetate).[1][2]

  • An amidine or a related compound to provide the N-C-N backbone of the pyrimidine ring (e.g., formamidine hydrochloride).

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What are the typical purification methods for this compound?

Common purification techniques for pyrimidine derivatives include:

  • Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from byproducts and unreacted starting materials.[1][3][4]

  • Recrystallization: This is a cost-effective method for purifying solid products.[3] Suitable solvents need to be determined empirically, but ethanol, methanol, and ethyl acetate are common choices for pyrimidine derivatives.[3]

  • Solid-Phase Extraction (SPE): SPE can be employed for sample cleanup, particularly for removing specific impurities.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive Reagents Ensure the quality and purity of starting materials, especially the amidine which can be hygroscopic.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating (reflux) to go to completion.[4][5]
Incorrect Solvent The polarity of the solvent can significantly impact the reaction. Screen different solvents such as ethanol, methanol, or acetonitrile.
Inappropriate Base or Catalyst If a base or catalyst is used, its strength and stoichiometry are crucial. Consider screening different bases (e.g., K₂CO₃, NaOEt) or catalysts.
Incomplete Reaction Monitor the reaction by TLC to ensure it has reached completion before workup. Extend the reaction time if necessary.
Problem 2: Formation of Multiple Products (Side Reactions)

Possible Causes & Solutions

Possible CauseRecommended Solution
Self-condensation of Starting Materials Slowly add one of the reactants to the reaction mixture to maintain a low concentration and minimize self-condensation.
Decomposition of Product The trifluoromethyl group can make the pyrimidine ring susceptible to nucleophilic attack. Avoid overly harsh basic or acidic conditions during the reaction and workup.
Ambiguous Cyclization The regioselectivity of the cyclization can sometimes be an issue. The choice of solvent and catalyst can influence the outcome.
Polymerization Some starting materials might be prone to polymerization. Ensure the reaction is performed under an inert atmosphere if necessary and control the temperature carefully.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Possible CauseRecommended Solution
Product and Impurities have Similar Polarity Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
Oily Product Instead of Solid Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If the product is indeed an oil, purification by column chromatography is the primary method.
Product is Volatile Be cautious during solvent removal under reduced pressure. Use moderate temperatures and pressures to avoid loss of product.

Experimental Protocols

General Protocol for the Synthesis of this compound via Cyclocondensation

This is a generalized procedure based on common syntheses of related trifluoromethyl pyrimidines.[1][5][6] Optimization of specific parameters is recommended.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the trifluoromethyl β-dicarbonyl compound (e.g., ethyl 4,4,4-trifluoroacetoacetate, 1.0 eq) and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the amidine (e.g., formamidine hydrochloride, 1.1 eq) and a base (e.g., sodium ethoxide, 1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid) if a base was used.

  • Extraction: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Trifluoromethyl Pyrimidine Derivatives
EntryTrifluoromethyl PrecursorN-C-N ReagentSolventCatalyst/BaseTemp. (°C)Time (h)Yield (%)Reference
1Ethyl 4,4,4-trifluoroacetoacetateUreaAcetic Acid-Reflux8-[1]
2Ethyl 4,4,4-trifluoroacetoacetate3-AminoindazoleMeOH/H₃PO₄-Reflux24-[6]
3Ethyl trifluoroacetoacetateUrea/ThioureaEthanolHCl (catalytic)Reflux--[5]
4Intermediate 3Substituted PhenolAcetoneCs₂CO₃257-862.5-70.6[4][7]

Note: Yields are for related, more complex pyrimidine derivatives and may not be directly representative of this compound synthesis.

Visualizations

experimental_workflow start_end start_end process process input input output output purification purification start Start reagents Ethyl 4,4,4-trifluoroacetoacetate Formamidine start->reagents reaction Cyclocondensation Reaction (Solvent, Base/Catalyst, Heat) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete crude_product Crude Product workup->crude_product purify Purification (Column Chromatography / Recrystallization) crude_product->purify final_product Pure this compound purify->final_product end End final_product->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem problem cause cause solution solution prob Problem: Low/No Yield cause1 Reagent Quality? prob->cause1 cause2 Reaction Conditions? prob->cause2 cause3 Incomplete Reaction? prob->cause3 sol1 Check Purity / Use Fresh Reagents cause1->sol1 Yes sol2 Optimize Temperature, Solvent, Catalyst cause2->sol2 Yes sol3 Increase Reaction Time / Monitor by TLC cause3->sol3 Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Troubleshooting Poor Yield in Trifluoromethylpyrimidine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving trifluoromethylpyrimidine substrates. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize these often-challenging reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can significantly impact reactivity, leading to lower than expected yields.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of trifluoromethylpyrimidines so challenging?

A1: The primary difficulty arises from the electronic properties of the substrate. The pyrimidine ring is an electron-deficient aromatic system, and the strongly electron-withdrawing trifluoromethyl group further deactivates the ring. This makes the initial oxidative addition of the palladium catalyst to the carbon-halogen bond, a critical step in the catalytic cycle, slower and more challenging compared to electron-rich or even simple aryl halides.[1][2]

Q2: I'm observing a significant amount of starting material being converted back to the dehalogenated trifluoromethylpyrimidine. What is happening and how can I prevent it?

A2: This side reaction is likely dehalogenation, a common issue in Suzuki couplings of electron-deficient heteroaryl halides. One possible cause is a side reaction with the solvent or trace amounts of water. To mitigate this, it is crucial to use anhydrous and thoroughly degassed solvents. Additionally, the choice of catalyst and ligand is important; for instance, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to help avoid the debromination reaction in similar heterocyclic systems.[3]

Q3: My main side product appears to be the homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen in the reaction mixture.[4] To address this, ensure that all solvents and reagents are rigorously degassed before use and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout. Using a slight excess of the boronic acid can sometimes help, but thorough deoxygenation is the most critical factor.

Q4: I'm not seeing any product formation. What are the first things I should check?

A4: If there is a complete lack of product formation, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. Palladium(0) species are sensitive to air and can be oxidized and deactivated.[5] Using a fresh batch of catalyst or a pre-catalyst that is more stable to air can be beneficial.

  • Reaction Conditions: The temperature may be too low for the oxidative addition to occur with your electron-deficient substrate. Consider increasing the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[6][7]

  • Base Strength and Solubility: The base is crucial for the transmetalation step.[8] Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it has at least partial solubility in the reaction medium. Using a co-solvent like water can help dissolve inorganic bases.[9]

Q5: Does the position of the trifluoromethyl group on the pyrimidine ring affect the reaction?

A5: Yes, the position of the trifluoromethyl group, as well as the leaving group (halogen), will influence the electronic environment of the reaction center and can affect the rate of oxidative addition. While specific reactivity trends for all isomers are not always predictable without experimental data, it is a factor to consider when optimizing your reaction.

Troubleshooting Guide

This guide provides a structured approach to addressing poor yields in trifluoromethylpyrimidine Suzuki couplings.

Problem: Low (<30%) or No Yield
Potential CauseSuggested Solution(s)
Inactive Catalyst - Use a fresh bottle of palladium catalyst. - Switch to a more robust pre-catalyst (e.g., a Buchwald pre-catalyst like XPhos Pd G3). - Ensure rigorous exclusion of oxygen by using an inert atmosphere (argon or nitrogen).[5]
Inefficient Oxidative Addition - Increase the reaction temperature. Consider switching to a higher-boiling solvent (e.g., dioxane, toluene). - Employ microwave heating to achieve higher temperatures and reduce reaction times.[6][7] - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the formation of the active catalytic species.
Poor Base Performance - Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[10] - Ensure the base is finely powdered to maximize surface area. - If using an inorganic base, add a small amount of water to the solvent system (e.g., dioxane/water 4:1) to improve solubility.[9]
Protodeboronation of Boronic Acid - Use anhydrous solvents and reagents. - Switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester). - Use a milder base or lower the reaction temperature if possible.

Data Presentation

The following table summarizes the optimization of reaction conditions for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid. While not a trifluoromethylpyrimidine, this electron-deficient system provides a relevant starting point for optimization.

Table 1: Optimization of Suzuki Coupling for an Electron-Deficient Pyrimidine [11]

Catalyst (5 mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Toluene1002441
Pd(PPh₃)₄Acetonitrile802429
Pd(PPh₃)₄1,4-Dioxane1002472
Pd(dppf)Cl₂·CH₂Cl₂1,4-Dioxane1002470
Pd₂(dba)₃1,4-Dioxane1002435

Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), catalyst (0.05 mmol) in the specified solvent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chlorotrifluoromethylpyrimidine

This is a general starting protocol that may require optimization for your specific substrates.

Materials:

  • Halogenated trifluoromethylpyrimidine (e.g., 2-chloro-4-trifluoromethylpyrimidine) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the halogenated trifluoromethylpyrimidine, the boronic acid, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Poor Yield

G start Low or No Yield Observed catalyst Is the catalyst system active? start->catalyst temp Is the reaction temperature sufficient? start->temp base Is the base effective? start->base side_reactions Are there significant side reactions? start->side_reactions catalyst_sol Use fresh catalyst or a more robust pre-catalyst. Ensure inert atmosphere. catalyst->catalyst_sol No temp_sol Increase temperature (80-120 °C). Consider microwave irradiation. temp->temp_sol No base_sol Screen stronger bases (K3PO4, Cs2CO3). Ensure base is finely powdered. base->base_sol No side_reactions_sol Check for dehalogenation or homocoupling. Use anhydrous/degassed solvents. side_reactions->side_reactions_sol Yes

A decision tree for troubleshooting low-yielding reactions.
Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)Ln-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reagents Ar-X + R'-B(OH)2 reagents->oxidative_addition base Base base->transmetalation

The key steps of the Suzuki-Miyaura catalytic cycle.

References

Stability issues of 4-(Trifluoromethyl)pyrimidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(Trifluoromethyl)pyrimidine under various experimental conditions.

Troubleshooting Guide: Stability Issues

Researchers encountering unexpected results or product degradation when using this compound can refer to the following troubleshooting guide.

Issue: Inconsistent assay results, loss of compound activity, or appearance of unknown peaks in analysis.

This guide provides a systematic approach to identifying the root cause of this compound instability in your experiments.

Troubleshooting_Workflow start Start: Inconsistent Results or Degradation Observed check_storage 1. Review Compound Storage Conditions - Temperature - Light exposure - Moisture start->check_storage check_solution 2. Examine Solution Preparation and Storage - Solvent purity (e.g., anhydrous DMSO) - pH of aqueous solutions - Storage temperature and duration of solutions check_storage->check_solution perform_stability 3. Conduct Forced Degradation Study - Acidic conditions (e.g., 0.1 M HCl) - Basic conditions (e.g., 0.1 M NaOH) - Oxidative conditions (e.g., 3% H2O2) check_solution->perform_stability analyze_samples 4. Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) perform_stability->analyze_samples identify_degradants 5. Identify Degradation Products analyze_samples->identify_degradants evaluate_results 6. Evaluate Results and Implement Corrective Actions identify_degradants->evaluate_results end End: Optimized Experimental Protocol evaluate_results->end

Caption: Troubleshooting workflow for this compound stability.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group on the pyrimidine ring?

The trifluoromethyl group is generally considered to be chemically robust due to the high strength of the carbon-fluorine bond. However, its stability can be influenced by the electronic properties of the aromatic ring to which it is attached. Pyrimidine is an electron-deficient ring system, which is expected to be less reactive towards certain degradation pathways like protolytic defluorination compared to electron-rich rings.[1]

Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?

While specific studies on this compound are limited, hydrolysis of the trifluoromethyl group is a potential degradation pathway.

  • Under Basic Conditions: Nucleophilic attack by hydroxide ions on the carbon of the trifluoromethyl group can lead to stepwise hydrolysis, ultimately forming a carboxylic acid. Studies on other aromatic trifluoromethyl compounds have shown that hydrolysis is more favorable at higher pH.

  • Under Acidic Conditions: Acid-catalyzed hydrolysis is also possible, although potentially slower for an electron-deficient ring. A proposed mechanism involves protonation of a fluorine atom, followed by the loss of fluoride and subsequent reaction with water.[1] For compounds containing a trifluoromethylphenyl group, degradation to 4-(trifluoromethyl)aniline has been observed under acidic conditions.[2]

Q3: What are the potential degradation products of this compound?

Based on the expected degradation pathways, potential degradation products could include:

  • Pyrimidine-4-carboxylic acid: Formed from the complete hydrolysis of the trifluoromethyl group.

  • Intermediate hydrolysis products: Such as compounds with -CF2(OH) or -C(O)F groups, although these are generally unstable.

  • Ring-opened products: Severe acidic or basic conditions might lead to the degradation of the pyrimidine ring itself.

Q4: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying unknown degradation products.[2] 19F NMR spectroscopy can also be a powerful tool for quantitatively monitoring the parent compound and detecting any fluorine-containing degradants.

Quantitative Data

CompoundpHTemperature (°C)Half-life (t1/2)Activation Energy (Ea)
2-Trifluoromethylphenol7.4376.9 hours25.1 kcal/mol

Note: This data is for an analogous compound and should be used as an estimation. The electron-deficient nature of the pyrimidine ring may result in different degradation kinetics for this compound.

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound by HPLC

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Buffer Solutions: Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Test Solutions: For each pH, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

3. Experimental Workflow:

Stability_Study_Workflow prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN) prep_test 3. Prepare Test Solutions (100 µg/mL in each buffer) prep_stock->prep_test prep_buffers 2. Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) prep_buffers->prep_test incubate 4. Incubate at Controlled Temperature (e.g., 40°C) prep_test->incubate sample 5. Sample at Time Points (0, 2, 4, 8, 24 hours) incubate->sample analyze 6. Analyze by HPLC-UV/MS sample->analyze quantify 7. Quantify Parent Compound and Degradants analyze->quantify plot 8. Plot Concentration vs. Time quantify->plot

Caption: Workflow for pH-dependent stability study.

4. Incubation and Sampling:

  • Incubate the test solutions at a controlled temperature (e.g., 40°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately quench any reaction if necessary (e.g., by neutralizing the pH) and store samples at a low temperature (e.g., -20°C) until analysis.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid for acidic conditions or ammonium formate for neutral/basic conditions).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t1/2 = 0.693/k) at each pH.

  • Identify any major degradation products by comparing retention times with standards (if available) or by analyzing the mass spectra from LC-MS.

References

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyrimidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my fluorinated pyrimidine derivative so complex and difficult to interpret?

A1: The complexity primarily arises from spin-spin coupling between the fluorine (¹⁹F) and proton (¹H) nuclei.[1] Unlike many other common heteroatoms, the major isotope of fluorine, ¹⁹F, has a nuclear spin of ½, similar to a proton. This leads to through-bond coupling that can extend over several bonds (e.g., ²JHF, ³JHF, and even longer-range couplings), resulting in intricate and often overlapping multiplets in the ¹H NMR spectrum.[1] The magnitude of these ¹H-¹⁹F coupling constants can be significantly larger than typical ¹H-¹H couplings, further complicating the spectra.[2][3]

Q2: What are the typical ranges for ¹H-¹⁹F coupling constants in fluorinated pyrimidines?

A2: The magnitude of ¹H-¹⁹F coupling constants is highly dependent on the number of intervening bonds and the geometry of the molecule. Long-range couplings are frequently observed when ¹⁹F is involved.[4] For instance, a five-bond scalar coupling (⁵J(H1',F)) in 5-fluoropyrimidine substituted RNA can range from 0.3 Hz to 1.2 Hz.[4] Geminal proton-fluorine couplings can be as large as 50 Hz.[3] It's crucial to consult literature for similar structures or employ 2D NMR techniques to determine these values accurately.

Q3: How do I distinguish between ¹H-¹H and ¹H-¹⁹F couplings in a complex spectrum?

A3: This is a common challenge. One effective method is to acquire a ¹H spectrum with ¹⁹F decoupling (a ¹H{¹⁹F} experiment). This experiment removes all ¹H-¹⁹F couplings, simplifying the spectrum to only show ¹H-¹H couplings.[5] By comparing the ¹⁹F-decoupled spectrum with the standard ¹H spectrum, the ¹H-¹⁹F couplings can be identified and often measured.[5] Advanced techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) can also provide a ¹H decoupled ¹H spectrum, leaving only the ¹H-¹⁹F coupling information.[5]

Q4: My ¹⁹F NMR spectrum shows more signals than expected. What could be the reason?

A4: There are several possibilities. The presence of diastereomers or rotamers (conformational isomers that are slowly interconverting on the NMR timescale) can give rise to distinct sets of signals. Temperature-dependent NMR studies can help confirm this; if the signals coalesce at higher temperatures, it indicates the presence of conformers. Additionally, impurities containing fluorine will also appear in the ¹⁹F NMR spectrum.

Q5: How do solvent effects influence the ¹⁹F NMR chemical shifts of my pyrimidine derivatives?

A5: ¹⁹F chemical shifts are exquisitely sensitive to the local electronic environment and can be significantly influenced by the solvent.[4][6][7] Changes in solvent polarity can alter the shielding of the fluorine nucleus, leading to shifts in its resonance frequency.[7] It is crucial to be consistent with the solvent used for NMR analysis, especially when comparing data across different samples or with literature values. Computational studies have shown that specific solvent interactions, such as hydrogen bonding, can cause large chemical shift changes.[8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Resolution and Broad Peaks 1. Improper Shimming: The magnetic field is not homogeneous.[9] 2. High Sample Concentration: Increased viscosity can lead to broader lines.[9][10] 3. Paramagnetic Impurities: Dissolved oxygen or metal ions can cause significant line broadening.[9] 4. Chemical Exchange: Protons on heteroatoms (e.g., -OH, -NH) undergoing rapid exchange.[9]1. Re-shim the spectrometer.[1][9] 2. Dilute the sample.[1][9] 3. Degas the sample (e.g., by bubbling argon or nitrogen through the solution) or use a chelating agent.[9] 4. Acquire the spectrum at different temperatures (Variable Temperature NMR). Cooling the sample may slow the exchange and resolve the signals.[1]
Unexpected Peaks in the Spectrum 1. Residual Solvents: Traces of solvents from synthesis or purification.[9] 2. Starting Materials or Byproducts: Incomplete reactions or side reactions.[9] 3. Grease: Contamination from glassware.[9] 4. Degradation Products: The compound may be unstable under the experimental conditions.1. Consult tables of common NMR solvent impurities.[9] 2. Run 2D NMR experiments like COSY or HSQC to identify correlations. If possible, spike the sample with suspected impurities to see if peak intensities increase.[9] 3. Ensure clean glassware is used. 4. Re-purify the sample and re-acquire the spectrum promptly.
Difficulty in Signal Assignment 1. Overlapping Multiplets: Signals from different protons and/or couplings obscure each other. 2. Complex Coupling Patterns: Multiple couplings to both protons and fluorine.1. 2D NMR Spectroscopy: Utilize techniques like COSY (to identify ¹H-¹H couplings), HSQC (to identify ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).[11] 2. ¹⁹F-Decoupled ¹H NMR: Simplifies the spectrum to show only ¹H-¹H couplings.[5] 3. Selective 1D NOE: To identify protons that are close in space.

Data Presentation: Typical NMR Data for a Fluorinated Pyrimidine Derivative

The following tables summarize typical ¹H and ¹⁹F NMR data for a hypothetical 5-fluorouracil derivative. Note that chemical shifts and coupling constants are highly dependent on the specific molecular structure and solvent.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-67.5 - 8.0Doublet of doublets³JHH ≈ 8, ⁴JHF ≈ 6
N1-H8.0 - 9.0Broad singlet-
N3-H9.0 - 10.0Broad singlet-

Table 2: Predicted ¹⁹F NMR Data (in CDCl₃)

FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
C5-F-160 to -170Doublet⁴JFH ≈ 6

Experimental Protocols

Protocol 1: Standard ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated pyrimidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube.

  • Spectrometer Setup:

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and acquisition time.

  • Acquisition: Acquire the free induction decay (FID) using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum (e.g., to residual solvent peak or an internal standard like TMS).

    • Integrate the signals.

Protocol 2: ¹⁹F-Decoupled ¹H NMR ({¹H}¹⁹F) Spectroscopy

  • Sample Preparation: Same as for standard ¹H NMR.

  • Spectrometer Setup:

    • Follow the standard setup for ¹H NMR.

    • Load a pulse sequence that includes broadband ¹⁹F decoupling during the acquisition of the ¹H FID.

  • Acquisition and Processing: Proceed as with standard ¹H NMR. The resulting spectrum will show simplified multiplets where all ¹H-¹⁹F couplings have been removed.

Visualizations

experimental_workflow Troubleshooting Workflow for Complex NMR Spectra cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_troubleshooting Troubleshooting start Prepare Sample acquire_1H Acquire Standard 1H NMR start->acquire_1H acquire_19F Acquire 19F NMR acquire_1H->acquire_19F acquire_2D Acquire 2D NMR (COSY, HSQC) acquire_19F->acquire_2D analyze_1D Initial 1D Spectra Interpretation acquire_2D->analyze_1D is_complex Is Spectrum Complex? analyze_1D->is_complex poor_resolution Poor Resolution? analyze_1D->poor_resolution analyze_2D Analyze 2D Correlations is_complex->analyze_2D Yes final_structure Propose Structure is_complex->final_structure No analyze_2D->final_structure re_shim Re-shim / Dilute Sample poor_resolution->re_shim Yes unexpected_peaks Unexpected Peaks? poor_resolution->unexpected_peaks No re_shim->acquire_1H unexpected_peaks->analyze_1D No check_impurities Check Solvent/Impurities unexpected_peaks->check_impurities Yes check_impurities->acquire_1H coupling_relationships Key NMR Coupling Relationships cluster_couplings Spin-Spin Couplings cluster_experiments Relevant 2D Experiments H1 Proton (1H) H1_H1 1H-1H (nJHH) H1->H1_H1 H1_F19 1H-19F (nJHF) H1->H1_F19 HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC F19 Fluorine (19F) F19->H1_F19 C13_F19 13C-19F (nJCF) F19->C13_F19 C13 Carbon (13C) C13->C13_F19 C13->HSQC C13->HMBC COSY COSY H1_H1->COSY H1_F19->HMBC

References

Technical Support Center: Resolving Inconsistent Results in Biological Assays with 4-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered in biological assays involving 4-(Trifluoromethyl)pyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological applications?

This compound is a heterocyclic organic compound. The incorporation of a trifluoromethyl group into the pyrimidine ring can enhance biological activity, metabolic stability, and bioavailability.[1] Consequently, its derivatives are investigated for a wide range of therapeutic and agricultural applications, including as antifungal, anticancer, antiviral, and insecticidal agents.[2]

Q2: What are some common initial challenges when working with this compound in biological assays?

Common challenges include poor aqueous solubility, instability in stock solutions (particularly in DMSO), and interference with certain assay readouts (e.g., fluorescence-based assays). These factors can lead to inconsistent results, poor dose-response curves, and difficulty in determining accurate potency values.

Q3: What is a known mechanism of action for some biologically active pyrimidine derivatives?

One significant mechanism of action for certain pyrimidine derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[3][4][5][6][7] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells and certain pathogens.[3][4][5][6][7] Inhibition of this pathway depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis.

Troubleshooting Guides

Issue 1: High Variability and Poor Reproducibility in Assay Results

Question: My assay results with this compound derivatives show high variability between experiments performed on different days. What could be the cause?

Answer: High variability is often linked to issues with compound stability and handling.

Troubleshooting Steps:

  • Compound Stability in DMSO: Pyrimidine derivatives can be unstable in DMSO, especially if the DMSO contains water. This can lead to degradation of the compound over time, resulting in decreased potency.

    • Recommendation: Prepare fresh stock solutions in anhydrous DMSO for each experiment. If storage is necessary, aliquot into single-use vials to minimize freeze-thaw cycles and moisture exposure.

  • Solubility Issues: The compound may be precipitating out of the assay medium, leading to an inaccurate concentration at the target.

    • Recommendation: Visually inspect wells for precipitation. Determine the kinetic solubility of your compound in the specific assay buffer to ensure you are working within its soluble range.

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.

    • Recommendation: Use calibrated pipettes and consider preparing a master mix of the compound dilution series to add to the assay plates.

Issue 2: Poor Dose-Response Curves and Inaccurate IC50/EC50 Values

Question: I am observing shallow or inconsistent dose-response curves, making it difficult to determine the IC50/EC50 values for my this compound compound. Why is this happening?

Answer: This issue can stem from several factors, including compound precipitation, degradation, or assay interference.

Troubleshooting Steps:

  • Verify Compound Concentration and Integrity:

    • Recommendation: Confirm the concentration of your stock solution using a spectrophotometer. To assess stability, you can use HPLC to check the purity of your stock solution over time.

  • Assay Interference: The compound may be interfering with the assay signal. For example, it might be fluorescent in a fluorescence-based assay or absorb light at the same wavelength as the detection molecule in an absorbance-based assay.

    • Recommendation: Run a control plate with the compound in the assay medium without cells or the target enzyme to check for background signal. If interference is detected, consider switching to an orthogonal assay with a different detection method (e.g., luminescence instead of fluorescence).

  • Suboptimal Assay Conditions: The incubation time, cell density, or reagent concentrations may not be optimal for observing a clear dose-response.

    • Recommendation: Optimize these parameters. For example, in a cell-based assay, ensure that the cells are in the logarithmic growth phase and that the assay duration is appropriate to observe the desired effect.

Data Presentation

Physicochemical Properties of this compound and Related Compounds
PropertyThis compound4-Chloro-2-(trifluoromethyl)pyrimidine2-Hydrazino-4-(trifluoromethyl)pyrimidine
CAS Number 136547-16-5[8]1514-96-1[9]197305-97-8
Molecular Formula C₅H₃F₃N₂C₅H₂ClF₃N₂C₅H₅F₃N₄
Molecular Weight ( g/mol ) 148.09182.53[9]178.12
Boiling Point (°C) 137.9 at 760 mmHg[8]N/AN/A
Melting Point (°C) N/AN/A99-101
Density (g/cm³) 1.353[8]N/AN/A
LogP 1.49540[8]N/AN/A
Water Solubility Information not readily available. Generally, trifluoromethylated compounds have low aqueous solubility.Information not readily available.Information not readily available.

Note: Specific quantitative data for the parent compound this compound is limited in publicly available literature. Data for derivatives are provided for comparison.

Biological Activity of Representative Trifluoromethylpyrimidine Derivatives
Compound ClassAssay TypeTarget/Cell LinePotencyReference
Pyrimidine DerivativesAntifungalBotrytis cinereaEC50: 0.011-0.262 µM[10]
Pyrimidine DerivativesAntifungalPhomopsis sp.EC50: 0.030-0.176 µM[10]
Thiazolo[4,5-d]pyrimidineCytotoxicityA549 (Lung Carcinoma)IC50: 264.32-608.70 µM[11]
Pyrimidine-based antifungalAntifungalAspergillus fumigatusMIC: 8-16 µg/mL[12]
Pyrimidine-based antifungalAntifungalScedosporium apiospermumMIC: 2 µg/mL[12]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Materials:

  • Sterile 96-well microtiter plates

  • Fungal isolate (e.g., Aspergillus fumigatus)

  • RPMI-1640 medium

  • This compound compound

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a 2-fold serial dilution of the this compound compound in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50%) compared to the positive control. This can be determined visually or by reading the optical density with a microplate reader.

Mandatory Visualization

Signaling Pathway: Inhibition of de novo Pyrimidine Biosynthesis

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate CoQ -> CoQH2 UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Compound This compound (and derivatives) Compound->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound derivatives.

Experimental Workflow: Troubleshooting Inconsistent Assay Results

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Solubility Is the compound soluble in assay buffer? Start->Check_Solubility Check_Stability Is the compound stable in stock solution (DMSO)? Check_Solubility->Check_Stability Yes Solubility_Test Perform Kinetic Solubility Assay Check_Solubility->Solubility_Test No Check_Interference Does the compound interfere with the assay signal? Check_Stability->Check_Interference Yes Fresh_Solutions Prepare Fresh Stock Solutions (Anhydrous DMSO, single-use aliquots) Check_Stability->Fresh_Solutions No Optimize_Assay Optimize Assay Conditions (cell density, incubation time, etc.) Check_Interference->Optimize_Assay No Orthogonal_Assay Use Orthogonal Assay (different detection method) Check_Interference->Orthogonal_Assay Yes End Consistent Results Optimize_Assay->End Orthogonal_Assay->End Fresh_Solutions->Check_Interference Solubility_Test->Optimize_Assay

Caption: A logical workflow for troubleshooting inconsistent results in biological assays.

References

Validation & Comparative

4-(Trifluoromethyl)pyrimidine vs. 4-(Trifluoromethyl)pyridine in biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4-(Trifluoromethyl)pyrimidine and 4-(Trifluoromethyl)pyridine in Biological Applications

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the pharmacological properties of lead compounds. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. When appended to heterocyclic scaffolds such as pyrimidine and pyridine, it gives rise to privileged fragments for drug design. This guide provides a comparative analysis of the biological activities of derivatives of this compound and 4-(Trifluoromethyl)pyridine, with a focus on their roles as kinase inhibitors.

While a direct head-to-head comparison of the parent molecules is not extensively documented, a comparative understanding can be gleaned from studies where these core structures are incorporated into derivatives targeting the same biological entities. This analysis will draw upon such examples to highlight the nuanced differences in biological outcomes when a carbon atom in the pyridine ring is replaced with a nitrogen atom in the pyrimidine ring, both bearing a 4-trifluoromethyl substituent.

Physicochemical and Pharmacokinetic Considerations

The introduction of a trifluoromethyl group to either a pyrimidine or pyridine ring significantly alters the molecule's electronic properties and lipophilicity. The -CF3 group is strongly electron-withdrawing, which can influence the pKa of the heterocyclic ring and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] Furthermore, the high lipophilicity of the -CF3 group can enhance membrane permeability and improve oral bioavailability.[1]

The choice between a this compound and a 4-(Trifluoromethyl)pyridine scaffold can have subtle but significant impacts on a drug candidate's overall profile. The additional nitrogen atom in the pyrimidine ring can introduce an extra hydrogen bond acceptor, potentially altering the binding mode and selectivity of the molecule. It can also influence the metabolic profile of the compound.

Comparative Biological Activity: Kinase Inhibition

A prominent area where both this compound and 4-(Trifluoromethyl)pyridine scaffolds have been extensively explored is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in a variety of diseases, including cancer.

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition

A study on trifluoromethylpyrimidine-based inhibitors of PYK2 provides insight into the utility of the this compound scaffold. In this work, a series of diaminopyrimidines were synthesized and evaluated for their ability to inhibit PYK2. The this compound core was found to be a key structural feature for achieving high potency and selectivity against the closely related Focal Adhesion Kinase (FAK).[3]

Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition

The 4-(Trifluoromethyl)pyridine scaffold is a key component of several potent PI3K/mTOR inhibitors. For instance, the clinical candidate PQR309 (bimiralisib) features a 2-amino-4-(trifluoromethyl)pyridine moiety.[4] In this context, the amino-pyridine fragment plays a crucial role in binding to the kinase hinge region.

While a direct comparison with a pyrimidine analog is not provided in the same study, the extensive structure-activity relationship (SAR) studies conducted on this class of inhibitors highlight the importance of the electronic and steric properties of the substituted pyridine ring for achieving high affinity.[4][5]

Quantitative Comparison of Derivatives

To facilitate a more direct comparison, the following table summarizes the inhibitory activities of representative derivatives from the literature. It is important to note that these compounds were not tested in the same study, and thus the comparison should be interpreted with caution.

Compound ClassScaffoldTarget KinaseIC50 (nM)Reference
Diaminopyrimidine DerivativesThis compoundPYK2<10[3]
PQR309 (bimiralisib)4-(Trifluoromethyl)pyridinePI3Kα31[4]
PQR309 (bimiralisib)4-(Trifluoromethyl)pyridinemTOR21[4]
Tovorafenib (Ojemda)4-(Trifluoromethyl)pyridineBRAF-[6]

Note: IC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes and is extracted from different studies.

Experimental Protocols

To provide context for the data presented, detailed methodologies for key experiments are outlined below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials:

    • Kinase enzyme (e.g., PYK2, PI3Kα, mTOR)

    • Substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Lance™)

    • 384-well microplates

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • The kinase, substrate, and test compound are added to the wells of a microplate and incubated for a short period.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[7]

Cellular Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of test compounds on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., PC-3, H1975)

    • Cell culture medium (e.g., RPMI-1640, DMEM)

    • Fetal bovine serum (FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

    • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.[8]

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G General Kinase Inhibition Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Serial Dilution of Test Compound C Incubate Kinase, Substrate & Compound A->C B Prepare Kinase and Substrate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction E->F G Add Detection Reagent F->G H Measure Signal G->H I Calculate IC50 H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

G PI3K/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Inhibitor 4-(CF3)-Pyridine/Pyrimidine Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by trifluoromethyl-substituted heterocycles.

Conclusion

Both this compound and 4-(Trifluoromethyl)pyridine serve as valuable scaffolds in modern drug discovery, particularly for the development of kinase inhibitors. The choice between these two heterocycles can influence a range of properties, including binding affinity, selectivity, and metabolic stability.

From the available literature, it is evident that derivatives of both scaffolds can achieve high potency against various kinase targets. The 4-(trifluoromethyl)pyridine moiety has been successfully incorporated into clinical candidates like bimiralisib and approved drugs like tovorafenib, demonstrating its utility in oncology.[4][6] The this compound scaffold has also shown considerable promise, particularly in achieving selectivity for certain kinases like PYK2.[3]

Ultimately, the selection of one scaffold over the other will depend on the specific goals of the drug discovery program, including the target profile, desired physicochemical properties, and the broader structure-activity relationship of the chemical series. Further head-to-head comparisons of minimally different pairs of compounds containing these two scaffolds would be invaluable for a more definitive understanding of their relative merits in a given biological context.

References

A Comparative Analysis of Trifluoromethylpyrimidine Fungicides and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of trifluoromethylpyrimidine-containing fungicides against a range of commercial fungicides. The analysis is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways.

Data Presentation

The following tables summarize the quantitative data on the efficacy of trifluoromethylpyrimidine fungicides (Trifloxystrobin and Fluazinam) compared to other commercial fungicides against various plant pathogens.

Table 1: In Vitro Efficacy (EC₅₀ Values in µg/mL) of Trifluoromethylpyrimidine and Commercial Fungicides against Various Plant Pathogens

PathogenTrifloxystrobin (Trifluoromethylpyrimidine)Fluazinam (Trifluoromethylpyrimidine)Tebuconazole (Triazole)Azoxystrobin (Strobilurin)Boscalid (SDHI)Carbendazim (Benzimidazole)
Sclerotinia sclerotiorum0.01 - 0.80[1][2]0.0019 - 0.0115[3]--->45[1][2]
Fusarium graminearum-0.037 - 0.179 (mycelial growth)[4]----
0.039 - 0.506 (spore germination)[4]
Corynespora cassiicola-0.1002 - 0.3129 (mycelial growth)[5]----
0.0992 - 0.2278 (spore germination)[5]
Botrytis cinerea-<0.1 - 42.1[6]----
Phytophthora infestans-<0.1 - 42.1[6]----
Cercospora zeae-maydis0.0004 - 0.0034[7]--0.0028 - 0.0194[7]--

Note: EC₅₀ values can vary depending on the specific isolate and experimental conditions.

Table 2: In Vivo Protective and Curative Efficacy (%) of Trifluoromethylpyrimidine and Commercial Fungicides

FungicidePathogen & HostConcentration (µg/mL)Protective Efficacy (%)Curative Efficacy (%)Reference
TrifloxystrobinSclerotinia sclerotiorum on Oilseed Rape571.440.6[1][2]
1596.548.7[1][2]
45100.073.4[1][2]
CarbendazimSclerotinia sclerotiorum on Oilseed Rape45-<73.4[1][2]
FluazinamCorynespora cassiicola on Cucumber2581.0151.90[5]
10097.4758.23[5]
FluazinamFusarium graminearum on Wheat250100-[4]
FluazinamSclerotinia sclerotiorum on Rapeseed150>80-[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the direct inhibitory effect of a fungicide on fungal growth.

  • Medium Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.

  • Fungicide Incorporation: The test fungicide is dissolved in a suitable solvent (e.g., acetone or dimethyl sulfoxide) to create a stock solution. Serial dilutions are made and added to the molten PDA at a specific temperature (e.g., 50-55°C) to achieve the desired final concentrations. The solvent concentration in the control plates is kept constant.

  • Inoculation: Mycelial plugs (typically 5-6 mm in diameter) are taken from the actively growing edge of a young fungal culture and placed in the center of the fungicide-amended and control PDA plates.

  • Incubation: The plates are incubated in the dark at the optimal growth temperature for the specific fungus (e.g., 20-25°C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches near the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate. The EC₅₀ value is then calculated by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[2][8][9][10]

In Vivo Efficacy Assessment: Detached Leaf Assay

This method assesses the protective and curative activity of a fungicide on host tissue.

  • Plant Material: Healthy, young leaves are detached from the host plant.

  • Fungicide Application:

    • Protective Assay: The detached leaves are sprayed with a solution of the fungicide at various concentrations and allowed to dry.

    • Curative Assay: The leaves are first inoculated with the pathogen and then treated with the fungicide solution after a specific incubation period (e.g., 24 hours).

  • Inoculation: A mycelial plug or a spore suspension of the pathogen is placed on the surface of the treated (protective) or untreated (curative) leaves.

  • Incubation: The leaves are placed in a humid chamber at an appropriate temperature to facilitate infection and disease development.

  • Disease Assessment: After a set incubation period, the lesion diameter or the percentage of diseased leaf area is measured.

  • Data Analysis: The control efficacy is calculated based on the reduction in disease severity in the treated leaves compared to the untreated control leaves.[2][3]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action and evaluation of trifluoromethylpyrimidine and other fungicides.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy prep_media Prepare Fungicide-Amended Media inoculate Inoculate with Fungal Plugs prep_media->inoculate incubate_invitro Incubate at Optimal Temperature inoculate->incubate_invitro measure_growth Measure Colony Diameter incubate_invitro->measure_growth calc_ec50 Calculate EC50 measure_growth->calc_ec50 treat_plants Treat Plants/Leaves with Fungicide inoculate_plants Inoculate with Pathogen treat_plants->inoculate_plants incubate_invivo Incubate under Controlled Conditions inoculate_plants->incubate_invivo assess_disease Assess Disease Severity incubate_invivo->assess_disease calc_efficacy Calculate Control Efficacy assess_disease->calc_efficacy

Experimental workflow for fungicide efficacy testing.

sdhi_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Complex II (SDH) succinate->sdh Oxidation fumarate Fumarate q Ubiquinone (Q) sdh->q Electron Transfer complex_iii Complex III q->complex_iii atp ATP Synthesis complex_iii->atp sdhi SDHI Fungicide sdhi->sdh Inhibition

Mechanism of action for SDHI fungicides.

qoi_pathway cluster_etc Electron Transport Chain complex_ii Complex II q Ubiquinone (Q) complex_ii->q e- complex_iii Complex III (Qo site) q->complex_iii e- cytochrome_c Cytochrome c complex_iii->cytochrome_c e- complex_iv Complex IV cytochrome_c->complex_iv e- atp ATP Synthesis complex_iv->atp qoi QoI Fungicide (e.g., Trifloxystrobin) qoi->complex_iii Inhibition at Qo site

Mechanism of action for QoI fungicides.

uncoupler_pathway cluster_membrane Inner Mitochondrial Membrane etc Electron Transport Chain h_pump Proton Pumping intermembrane_space Intermembrane Space (High H+ concentration) etc->intermembrane_space H+ atp_synthase ATP Synthase h_flow Proton Flow matrix Mitochondrial Matrix (Low H+ concentration) atp_synthase->matrix H+ intermembrane_space->atp_synthase H+ uncoupler Uncoupler (e.g., Fluazinam) intermembrane_space->uncoupler atp ATP matrix->atp ADP + Pi uncoupler->matrix H+ Leak

Mechanism of action for uncouplers of oxidative phosphorylation.

mapk_pathway stress Environmental Stress (e.g., Fungicide, Osmotic Stress) mapkkk MAPKKK stress->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (e.g., Hog1) mapkk->mapk Phosphorylation transcription_factor Transcription Factor mapk->transcription_factor Activation response Stress Response (e.g., Gene Expression, Cell Cycle Arrest) transcription_factor->response

Fungal MAPK signaling pathway involved in stress response.

References

Structure-activity relationship (SAR) studies of 4-(Trifluoromethyl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structure-activity relationship (SAR) of 4-(Trifluoromethyl)pyrimidine derivatives, exploring their diverse biological activities, is presented below. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of recent findings in this area.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, owing to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity.[1][2] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory activities.[2][3][4] This guide provides a comparative analysis of various this compound derivatives, summarizing their structure-activity relationships, presenting quantitative biological data, and detailing the experimental protocols used for their evaluation.

Anticancer Activity

A significant area of research for this compound derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), as well as induction of apoptosis.[5][6][7]

SAR of Anticancer this compound Derivatives

Studies have revealed key structural features that influence the anticancer potency of these derivatives. For instance, a series of novel trifluoromethyl-substituted pyrimidine derivatives were synthesized and evaluated for their bioactivity against four human tumor cell lines.[5] Compound 17v from this series demonstrated potent anti-proliferative activity against H1975 cells with an IC50 of 2.27 μM, which was superior to the positive control 5-FU (IC50 = 9.37 μΜ).[5] Further investigation showed that compound 17v induced apoptosis in H1975 cells and caused cell cycle arrest at the G2/M phase.[5] The pro-apoptotic effect was linked to an increase in the expression of Bax and p53 proteins and a decrease in the anti-apoptotic protein Bcl-2.[5]

In another study, a series of 5-trifluoromethylpyrimidine derivatives were designed as EGFR inhibitors.[8] The introduction of a trifluoromethyl group into the pyrimidine ring can enhance the bioavailability of the compounds.[1]

The general synthetic pathway to some of these anticancer agents is depicted below:

Anticancer_Agent_Synthesis General Synthetic Scheme for Anticancer Pyrimidine Derivatives A Starting Materials B Intermediate Formation A->B Reaction 1 C Final Product Assembly B->C Reaction 2 D Purification C->D Work-up E Final Anticancer Compound D->E Chromatography

Caption: General synthesis workflow for anticancer pyrimidine derivatives.

The apoptotic pathway induced by compound 17v can be visualized as follows:

Apoptosis_Pathway Apoptotic Pathway Induced by Compound 17v Compound_17v Compound 17v Bcl2 Bcl-2 (Anti-apoptotic) Compound_17v->Bcl2 Bax Bax (Pro-apoptotic) Compound_17v->Bax p53 p53 Compound_17v->p53 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis p53->Apoptosis Antifungal_Agent_Synthesis General Synthetic Route for Antifungal Pyrimidine Derivatives A Ethyl trifluoroacetoacetate B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2 D Intermediate 3 C->D Step 3 E Final Amide Derivatives D->E Step 4

References

In Vivo Anticancer Efficacy of 4-(Trifluoromethyl)pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer effects of 4-(Trifluoromethyl)pyrimidine compounds and other closely related pyrimidine derivatives. The information is compiled from preclinical studies to offer an objective overview of their therapeutic potential. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in oncology.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the in vivo anti-tumor efficacy of representative trifluoromethyl-substituted pyrimidine derivatives compared to a standard chemotherapeutic agent, 5-Fluorouracil (5-FU). Due to the limited availability of comprehensive in vivo data for a single this compound compound, this table includes data from structurally related compounds to provide a broader context of the potential of this class of molecules.

Compound ID/ClassCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Compound 17v (a trifluoromethyl-substituted pyrimidine derivative) H1975 (Non-small cell lung cancer)N/A (In vitro data)N/AN/APotent anti-proliferative activity (IC50 = 2.27 µM), induced apoptosis and G2/M cell cycle arrest.[1]
CHK1 Inhibitor (a trifluoromethyl-substituted pyrimidine) MV-4-11 (Leukemia)Xenograft mouse modelNot specifiedSignificantInhibited tumor growth in the MV-4-11 xenograft mouse model.[2]
5-Fluorouracil (5-FU) MOPC-104E (Plasmacytoma)BALB/c mice15 mg/kg, daily for 7 daysSignificantA standard of care, its efficacy is well-documented.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of anticancer pyrimidine derivatives.

In Vivo Tumor Xenograft Model

This protocol outlines the establishment and use of a xenograft model to assess the in vivo antitumor activity of novel compounds.

  • Cell Culture and Animal Models:

    • Human cancer cell lines (e.g., H1975, MV-4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) aged 4-6 weeks are used for tumor implantation.

  • Tumor Implantation:

    • Cultured cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or Matrigel).

    • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of each mouse.

  • Compound Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

    • The test compound is formulated in a suitable vehicle and administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length × Width²) / 2.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100%.

In Vitro Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

EGFR Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][5][6] The trifluoromethyl group can enhance the binding affinity of these compounds to the EGFR active site.[1] Inhibition of EGFR blocks downstream signaling cascades, including the PI3K/Akt/mTOR pathway, ultimately leading to reduced cancer cell proliferation and survival.[7][8][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound Compound->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by a this compound compound.

Experimental Workflow for In Vivo Anticancer Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel anticancer compound.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Compound Administration randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection Repeated endpoint Study Endpoint data_collection->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end Results analysis->end

Caption: A standard workflow for in vivo evaluation of anticancer compounds.

References

Comparative analysis of different synthetic routes to 4-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into heterocyclic compounds is a well-established strategy in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Among these, 4-(Trifluoromethyl)pyrimidine serves as a crucial building block for the synthesis of various biologically active molecules. This guide provides a comparative analysis of different synthetic routes to this important compound, offering insights into their methodologies, yields, and reaction conditions to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Reaction Type Yield (%) Reaction Time Temperature (°C) Key Advantages Potential Drawbacks
Route 1 Trifluoroacetamidine hydrochloride, Malondialdehyde bis(dimethyl acetal)Cyclocondensation~65-754 h100Good yield, readily available starting materials.Use of a sealed tube and elevated temperature.
Route 2 4-Chloro-2-(trifluoromethyl)pyrimidineCatalytic HydrogenationHighNot specifiedRoom TemperatureHigh yield, mild conditions.Starting material synthesis required.
Route 3 Ethyl trifluoroacetoacetate, Urea/AmidineMulti-step (e.g., Biginelli reaction)VariesVariesVariesAccess to diverse derivatives.Indirect route to the parent compound.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic approach, the following diagrams illustrate the key transformations.

G cluster_0 Route 1: Cyclocondensation A Trifluoroacetamidine hydrochloride C This compound A->C NaOEt, EtOH B Malondialdehyde bis(dimethyl acetal) B->C G cluster_1 Route 2: Dehalogenation D 2-(Trifluoromethyl)pyrimidin-4-ol E 4-Chloro-2-(trifluoromethyl)pyrimidine D->E POCl3, DMF (cat.) F This compound E->F H2, Pd/C, MgO G cluster_2 Route 3: Multi-step Synthesis of Derivatives G Ethyl trifluoroacetoacetate J 4-(Trifluoromethyl)-dihydropyrimidinone G->J H Urea/Amidine H->J I Aldehyde I->J Acid catalyst K Further Modifications J->K L Substituted This compound K->L

Cross-Reactivity of 4-(Trifluoromethyl)pyrimidine Derivatives Against Diverse Fungal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal performance of various 4-(Trifluoromethyl)pyrimidine derivatives against a range of fungal species. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying mechanisms of action.

Antifungal Activity Profile

This compound derivatives have demonstrated broad-spectrum antifungal activity. The following tables summarize the in vitro efficacy of selected compounds against various phytopathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) in μg/mL and the percentage of mycelial growth inhibition.

CompoundFungal SpeciesEC50 (μg/mL)Inhibition Rate (%) at 50 μg/mLReference CompoundReference EC50 (μg/mL)Reference Inhibition Rate (%)
Compound 5o Phomopsis sp.10.5100Pyrimethanil32.185.1
Compound 5f Phomopsis sp.-100Pyrimethanil32.185.1
Compound 5b Botrytis cinerea-96.76Tebuconazole-96.45
Compound 5j Botrytis cinerea-96.84Tebuconazole-96.45
Compound 5l Botrytis cinerea-100Tebuconazole-96.45
Compound 5v Sclerotinia sclerotiorum-82.73Tebuconazole-83.34

Table 1: Antifungal Activity of this compound Derivatives Bearing an Amide Moiety [1][2][3]

CompoundFungal SpeciesInhibition Rate (%) at 100 µg/mLReference CompoundReference Inhibition Rate (%)
Compound 5i Corynespora cassiicola73.2Azoxystrobin72.5
Compound 5t Corynespora cassiicola71.0Azoxystrobin72.5
Compound 5k Colletotrichum gloeosporioides62.2Azoxystrobin61.4
Compound 5u Colletotrichum gloeosporioides60.0Azoxystrobin61.4
Compound 5u Rhizoctonia solani88.6Azoxystrobin78.4

Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives [4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies.

Synthesis of this compound Derivatives Bearing an Amide Moiety

A four-step synthesis is employed to obtain the target compounds.[5][6][7]

  • Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine. Ethyl 4,4,4-trifluoroacetoacetate is reacted with urea in acetic acid at reflux for 8 hours. The resulting solid is filtered, washed, and dried.

  • Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine. The product from Step 1 is heated at reflux with phosphorus oxychloride (POCl3) for 4 hours. The excess POCl3 is removed, and the residue is poured onto ice water to precipitate the product.

  • Step 3: Synthesis of Intermediate 4. A substituted phenol is reacted with potassium carbonate in N,N-dimethylformamide (DMF). The product from Step 2 is then added, and the mixture is stirred at 80°C for 5-8 hours.

  • Step 4: Synthesis of Final Amide Derivatives. The appropriate carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). Intermediate 4 is then added, and the reaction is stirred at room temperature for 10-16 hours to yield the final product.

Synthesis_Workflow start Ethyl 4,4,4-trifluoroacetoacetate + Urea step1 Step 1: Cyclocondensation (Acetic Acid, Reflux) start->step1 intermediate2 2-hydroxy-4-(trifluoromethyl)pyrimidine step1->intermediate2 step2 Step 2: Chlorination (POCl3, Reflux) intermediate2->step2 intermediate3 2-chloro-4-(trifluoromethyl)pyrimidine step2->intermediate3 step3 Step 3: Nucleophilic Substitution (DMF, 80°C) intermediate3->step3 phenol Substituted Phenol + K2CO3 phenol->step3 intermediate4 Intermediate 4 step3->intermediate4 step4 Step 4: Amide Coupling (DCM, RT) intermediate4->step4 acid Carboxylic Acid + EDCI/DMAP acid->step4 final_product Final this compound Amide Derivative step4->final_product

Synthesis Workflow for Amide Derivatives
In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This method is used to determine the mycelial growth inhibition of the test compounds.

  • Preparation of Test Plates: The synthesized compounds are dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and then mixed with molten potato dextrose agar (PDA) to achieve the desired final concentrations.

  • Inoculation: A small disc (typically 5 mm in diameter) of mycelium from the edge of an actively growing fungal culture is placed in the center of the prepared PDA plates.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, or until the fungal growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where 'C' is the average diameter of the fungal colony in the control plate, and 'T' is the average diameter of the fungal colony in the treatment plate.

Poisoned_Food_Technique cluster_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_data Data Analysis prep1 Dissolve compound in solvent (e.g., DMSO) prep2 Mix with molten Potato Dextrose Agar (PDA) prep1->prep2 prep3 Pour into Petri dishes and allow to solidify prep2->prep3 inoc1 Cut mycelial disc from actively growing fungus inoc2 Place disc in the center of the prepared PDA plate inoc1->inoc2 inoc3 Incubate at a controlled temperature (e.g., 25°C) inoc2->inoc3 data1 Measure colony diameter in two perpendicular directions data2 Calculate the average diameter data1->data2 data3 Calculate Inhibition Rate: [(C - T) / C] * 100 data2->data3

Poisoned Food Technique Workflow

Potential Mechanisms of Action

The antifungal activity of pyrimidine derivatives can be attributed to several mechanisms that disrupt essential fungal cellular processes.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Some pyrimidine derivatives are known to inhibit key enzymes in the ergosterol biosynthesis pathway.[1][2][4][8][9]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol cell_membrane Fungal Cell Membrane (Structural Integrity) ergosterol->cell_membrane inhibition This compound Derivative inhibition->lanosterol Inhibition of 14α-demethylase

Inhibition of Ergosterol Biosynthesis Pathway
Inhibition of Mitochondrial Respiration

Certain pyrimidine-based fungicides act by inhibiting the NADH oxidoreductase (Complex I) of the mitochondrial electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately causing fungal cell death.[10][11][12][13][14]

Mitochondrial_Respiration_Inhibition nad NADH complex_i Complex I (NADH Oxidoreductase) nad->complex_i q Ubiquinone (Q) complex_i->q atp_synthase ATP Synthase complex_iii Complex III q->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c complex_iv Complex IV cytochrome_c->complex_iv oxygen O₂ complex_iv->oxygen complex_iv->atp_synthase atp ATP (Cellular Energy) atp_synthase->atp inhibition This compound Derivative inhibition->complex_i Inhibition

Inhibition of Mitochondrial Respiration
Induction of the Unfolded Protein Response (UPR)

Some novel pyrimidine derivatives have been shown to induce stress in the endoplasmic reticulum (ER), leading to the accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a signaling pathway that, if overwhelmed, can lead to programmed cell death (apoptosis).[3][15][16][17][18]

Unfolded_Protein_Response compound This compound Derivative er_stress Endoplasmic Reticulum (ER) Stress compound->er_stress unfolded_proteins Accumulation of Unfolded Proteins er_stress->unfolded_proteins ire1 IRE1 Activation unfolded_proteins->ire1 apoptosis Apoptosis (Cell Death) unfolded_proteins->apoptosis Prolonged Stress hac1_splicing HAC1 mRNA Splicing ire1->hac1_splicing hac1_protein HAC1 Protein (Transcription Factor) hac1_splicing->hac1_protein upr_genes UPR Target Gene Expression hac1_protein->upr_genes chaperones Increased Chaperone Production upr_genes->chaperones

References

Head-to-Head Comparison: 4-(Trifluoromethyl)pyrimidine versus Non-Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and biological properties of 4-(Trifluoromethyl)pyrimidine against its non-fluorinated pyrimidine counterparts. The introduction of a trifluoromethyl group can significantly alter a molecule's characteristics, impacting its lipophilicity, metabolic stability, and biological activity. This document summarizes available data to highlight these differences and provides detailed experimental protocols for key assays.

Physicochemical Properties

The trifluoromethyl group, being strongly electron-withdrawing, can influence the fundamental physicochemical properties of the pyrimidine ring. Below is a comparison of available data for this compound and unsubstituted pyrimidine. Direct comparative studies under identical conditions are limited; therefore, data from various sources are presented with appropriate context.

Table 1: Comparative Physicochemical Data

PropertyThis compoundPyrimidine (Non-fluorinated)Impact of Trifluoromethyl Group
Molecular Weight ( g/mol ) 148.09[1]80.09Increased molecular weight
Boiling Point (°C) 137.9 at 760 mmHg[1]123-124Higher boiling point
Density (g/cm³) 1.353[1]~1.02Increased density
LogP 1.495[1]0.06Significantly increased lipophilicity
pKa Predicted: -3.28[2]1.3Drastically reduced basicity
Metabolic Stability

The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability. The high strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.

Table 2: Expected Impact of Trifluoromethylation on Metabolic Stability

ParameterNon-Fluorinated Pyrimidine (e.g., 4-Methylpyrimidine)This compoundRationale
In Vitro Half-life (t½) ShorterLongerThe trifluoromethyl group blocks oxidative metabolism at the 4-position.[3]
Intrinsic Clearance (CLint) HigherLowerReduced metabolic rate leads to lower clearance by liver microsomes.[3]
Biological Activity

Both fluorinated and non-fluorinated pyrimidines are scaffolds for a wide range of biologically active compounds, including anticancer, antifungal, and insecticidal agents.[5][6][7] The trifluoromethyl group can influence biological activity by altering the molecule's binding affinity to target proteins and by increasing its cell permeability due to higher lipophilicity.

Trifluoromethylated pyrimidine derivatives have been investigated for various therapeutic applications. For instance, certain derivatives have shown potent activity against Mycobacterium tuberculosis and have been explored as anticancer agents.[8] Non-fluorinated pyrimidines also form the basis of many therapeutic agents and are known to possess a broad spectrum of biological activities.[9] However, a direct comparison of the intrinsic biological activity of this compound and a non-fluorinated counterpart is not extensively documented in publicly available literature. The specific biological activity is highly dependent on the overall structure of the derivative.

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water to a glass vial.

  • Add a small aliquot of the stock solution to the vial.

  • Securely cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Allow the vial to stand for at least 24 hours at a constant temperature to allow for phase separation.

  • Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Carefully collect an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the LogP value using the following formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Water])

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (containing an internal standard)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Vortex the quenched samples and centrifuge to pellet the protein.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G cluster_0 De Novo Pyrimidine Biosynthesis Glutamine Glutamine + CO2 + 2ATP CPSII Carbamoyl Phosphate Synthetase II Glutamine->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATCase Aspartate Transcarbamoylase Carbamoyl_Phosphate->ATCase Carbamoyl_Aspartate Carbamoyl Aspartate ATCase->Carbamoyl_Aspartate DHOase Dihydroorotase Carbamoyl_Aspartate->DHOase Dihydroorotic_Acid Dihydroorotic Acid DHOase->Dihydroorotic_Acid DHODH Dihydroorotate Dehydrogenase Dihydroorotic_Acid->DHODH Orotic_Acid Orotic Acid DHODH->Orotic_Acid OPRT Orotate Phosphoribosyltransferase Orotic_Acid->OPRT OMP Orotidine 5'-Monophosphate (OMP) OPRT->OMP OMPDC OMP Decarboxylase OMP->OMPDC UMP Uridine 5'-Monophosphate (UMP) OMPDC->UMP UTP Uridine 5'-Triphosphate (UTP) UMP->UTP Kinases CTP Cytidine 5'-Triphosphate (CTP) UTP->CTP CTP Synthetase G cluster_1 In Vitro Metabolic Stability Assay Workflow A Prepare Reagents: Test Compound, Microsomes, Buffer, NADPH B Pre-incubate Microsomes and Buffer at 37°C A->B C Initiate Reaction: Add Test Compound and NADPH B->C D Incubate at 37°C and Sample at Time Points C->D E Quench Reaction with Cold Acetonitrile (+ Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Calculate t½ and CLint G->H

References

Validating Target Engagement of 4-(Trifluoromethyl)pyrimidine Derivatives in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the development of novel therapeutics, confirming that a drug candidate interacts with its intended molecular target in a cellular context. This guide provides a comparative overview of methodologies to validate the target engagement of 4-(Trifluoromethyl)pyrimidine derivatives, a class of compounds with significant potential as kinase inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways and workflows.

Comparative Analysis of this compound Derivatives

The following tables summarize the inhibitory activities of representative this compound derivatives against various cancer cell lines and specific kinase targets. These compounds have been selected from recent scientific literature to illustrate the potential of this chemical scaffold.

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 17v EGFRNot specifiedH1975 (Lung Cancer)2.27[1]
PC-3 (Prostate Cancer)>50[1]
MGC-803 (Gastric Cancer)20.41[1]
MCF-7 (Breast Cancer)10.23[1]
Compound 5b Not specifiedNot specifiedBotrytis cinerea96.76% inhibition at 50 µg/mL[2][3]
Compound 5j Not specifiedNot specifiedBotrytis cinerea96.84% inhibition at 50 µg/mL[2][3]
Compound 5l Not specifiedNot specifiedBotrytis cinerea100% inhibition at 50 µg/mL[2][3]
Compound 5v Not specifiedNot specifiedSclerotinia sclerotiorum82.73% inhibition at 50 µg/mL[2][3]

Table 1: Comparison of Inhibitory Activities of Selected this compound Derivatives. This table highlights the antiproliferative and kinase inhibitory activities of several this compound derivatives as reported in the literature.

Key Experimental Protocols for Target Validation

Accurate and reproducible experimental protocols are essential for validating target engagement. Below are detailed methodologies for three widely used techniques: Cellular Thermal Shift Assay (CETSA), In Vitro Kinase Inhibition Assay, and Western Blotting.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[4][5][6]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a specified time at 37°C.

  • Thermal Challenge:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. A no-heat control should be included.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody and visualize the protein bands using a suitable detection method.

    • Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of the compound.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified kinase.[7][8][9]

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

    • In a multi-well plate, add the diluted compound or DMSO control.

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection:

    • Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).

    • The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Downstream Signaling

Western blotting can be used to assess the functional consequences of target engagement by measuring changes in the phosphorylation status of downstream signaling proteins.[10][11][12]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the this compound derivative at various concentrations and time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the change in protein phosphorylation.

Visualizing Cellular Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-(Trifluoromethyl) pyrimidine Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

PYK2_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_downstream Cellular Response Stimuli GPCR Ligands Integrin Activation GPCR GPCR Stimuli->GPCR Integrin Integrin Stimuli->Integrin PYK2 PYK2 GPCR->PYK2 Integrin->PYK2 Src Src PYK2->Src Grb2 Grb2 PYK2->Grb2 Src->PYK2 Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK MAPK Pathway Ras->MAPK Response Cell Migration Proliferation, Adhesion MAPK->Response Inhibitor 4-(Trifluoromethyl) pyrimidine Derivative Inhibitor->PYK2

Caption: PYK2 Signaling Pathway and Inhibition.

CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Supernatant Collection (Soluble Protein Fraction) D->E F 6. Western Blot Analysis (Quantify Target Protein) E->F G 7. Data Analysis (Generate Melt Curve) F->G

Caption: Cellular Thermal Shift Assay Workflow.

References

Safety Operating Guide

Safe Disposal of 4-(Trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the disposal of 4-(Trifluoromethyl)pyrimidine, a heterocyclic compound frequently utilized in pharmaceutical and agrochemical research. The following procedures are based on established safety data for compounds with similar structures and hazard profiles.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Safe handling practices are the first step in a responsible disposal plan.

Protective EquipmentSpecification
Eye ProtectionChemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber) meeting EU Directive 89/686/EEC and EN 374 standards.
Skin and Body ProtectionLong-sleeved laboratory coat and closed-toe shoes.
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure adequate ventilation.

  • Contain : For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose : All spill cleanup materials must be disposed of as hazardous waste.

Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[1] Direct discharge into sewer systems or waterways is strictly prohibited.[2][3]

Step-by-Step Disposal Procedure:

  • Segregation : Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling : The container must be labeled with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

  • Storage : Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed waste disposal company.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste by a certified chemical waste contractor. The recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing to neutralize harmful combustion products.[1][2]

  • Container Decontamination : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before recycling or reconditioning.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_disposal Disposal Pathway A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated (Unused chemical, contaminated items) B->C D Is waste container available & labeled? C->D E Segregate and store in a labeled, sealed hazardous waste container. D->E Yes F Prepare a new, properly labeled hazardous waste container. D->F No G Store container in a cool, dry, well-ventilated area. E->G F->E H Contact Licensed Waste Disposal Service G->H I End: Proper Disposal via Incineration H->I

Caption: Logical workflow for the proper disposal of this compound.

It is imperative for all laboratory personnel to adhere to these guidelines and consult their institution's specific safety and disposal protocols. By following these procedures, researchers can ensure a safe working environment and responsible chemical waste management.

References

Personal protective equipment for handling 4-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Trifluoromethyl)pyrimidine in a laboratory setting. The following information is critical for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment

This compound and structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2] It is imperative to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3]Protects against splashes, dust, and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not always sufficient.Prevents skin contact, which can lead to irritation.[1] Always inspect gloves before use and use proper removal techniques.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type ABEK (EN14387) respirator filter) should be used when dust or aerosols are generated.Protects against inhalation of harmful dust or vapors that may cause respiratory irritation.[1]
Body Protection A fully-buttoned laboratory coat.Provides a barrier against accidental skin contact with the chemical.

Operational Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes, as well as inhalation of dust or vapors.[3][4]

  • Electrostatic Discharge : Implement measures to prevent the build-up of electrostatic charge, especially when handling powdered forms of the compound.[2]

  • Hygiene : Wash hands thoroughly after handling and before breaks.[3] Do not eat, drink, or smoke in the handling area.[2]

Storage Conditions

ParameterRecommendationJustification
Temperature Store in a cool, dry place.Prevents degradation and minimizes vaporization.
Container Keep in a tightly closed, properly labeled container.[3]Prevents contamination and accidental spillage.
Location Store in a well-ventilated area away from incompatible materials such as strong oxidizing agents.Reduces the risk of hazardous reactions.
Ignition Sources Keep away from heat, sparks, and open flames.[2]Minimizes the risk of fire.

Emergency Procedures and Disposal

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Spill and Disposal Plan

  • Spill Containment : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.

  • Clean-up : For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[3][5] Avoid generating dust.[3][5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Disposal : Dispose of the waste material and any contaminated items as hazardous waste in accordance with all applicable local, state, and federal regulations.[2] Do not allow the product to enter drains.[3]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep cluster_handling cluster_post_handling prep Preparation & Pre-Handling handling Chemical Handling post_handling Post-Handling & Storage emergency Emergency Procedures handling->emergency ppe Don Appropriate PPE hood Verify Fume Hood Function ppe->hood weigh Weigh/Measure Compound hood->weigh react Perform Experiment weigh->react decontaminate Decontaminate Work Area react->decontaminate dispose Dispose of Waste decontaminate->dispose store Store Compound Securely dispose->store

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.